molecular formula O3Re-6 B12849470 oxygen(2-);rhenium

oxygen(2-);rhenium

Cat. No.: B12849470
M. Wt: 234.205 g/mol
InChI Key: WMZUWIRPAQCGNW-UHFFFAOYSA-N
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Description

Oxygen(2-);rhenium is an inorganic chemical compound of interest in advanced materials science and catalytic research. Rhenium, the metallic component, is known for its exceptional properties, including one of the highest melting points of all elements and a high density . A key characteristic of rhenium is its ability to exist in a wide variety of oxidation states, ranging from -1 to +7, which allows it to form numerous compounds with diverse geometric configurations and reactivities . This versatility makes rhenium-based compounds particularly valuable in catalysis, such as for hydrogenation and isomerization reactions . Furthermore, rhenium complexes are being actively investigated in the field of biomedicine, particularly in the development of radiopharmaceuticals for cancer diagnosis and therapy; the radioisotope Rhenium-188, for instance, is used in radiotherapy due to its beta emission . Researchers can utilize this compound as a precursor or reference material in the synthesis of novel coordination complexes, the development of catalytic systems, and exploratory studies in inorganic chemistry. The compound's research value lies in its potential to facilitate oxygen atom transfer reactions or to form part of more complex metal-oxide frameworks . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

O3Re-6

Molecular Weight

234.205 g/mol

IUPAC Name

oxygen(2-);rhenium

InChI

InChI=1S/3O.Re/q3*-2;

InChI Key

WMZUWIRPAQCGNW-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Re]

Origin of Product

United States

Advanced Synthesis Methodologies for Rhenium Oxide Materials

Solution-Based Synthesis Routes for Rhenium Oxide Nanostructures

Solution-based synthesis offers a versatile and scalable approach for producing a wide array of rhenium oxide nanostructures. These methods are lauded for their ability to yield nanoparticles with controlled dimensions and properties through the manipulation of reaction parameters.

Solvothermal and hydrothermal methods are prominent techniques for synthesizing crystalline nanomaterials. sigmaaldrich.cn These processes involve chemical reactions in a closed system, such as an autoclave, where a solvent is subjected to elevated temperatures and pressures. sigmaaldrich.cn When water is the solvent, the method is termed hydrothermal synthesis. sigmaaldrich.cn These techniques facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanostructures.

The synthesis of rhenium oxide nanoparticles has been successfully demonstrated using these approaches. For instance, rhenium (VI) trioxide (ReO₃) nanoparticles have been synthesized via a hydrothermal route using an ammonium (B1175870) perrhenate (B82622) solution in methanol (B129727). researchgate.netresearchgate.net Similarly, the decomposition of a dirhenium heptoxide (Re₂O₇)-dioxane complex under solvothermal conditions has been employed to produce ReO₃ nanoparticles with diameters ranging from 8.5 to 32.5 nm. researchgate.net The morphology of the resulting nanoparticles, whether spherical, rod-like, or wire-like, can be controlled by adjusting parameters such as solvent type, precursor concentration, and reaction kinetics. sigmaaldrich.cn

Supercritical water, a state of water above its critical point (374 °C, 22.1 MPa), offers unique properties for hydrothermal synthesis, including a low dielectric constant that enhances reaction rates. mdpi.com This environment allows for the synthesis of highly crystalline metal oxide nanoparticles and can influence the crystal phase and morphology of the final product. mdpi.com

A summary of solvothermal and hydrothermal synthesis parameters for rhenium oxides is presented below:

PrecursorSolventMethodTemperature (°C)Resulting NanostructureReference
Ammonium PerrhenateMethanolHydrothermalNot specifiedRhenium (VI) trioxide nanoparticles researchgate.netresearchgate.net
Dirhenium Heptoxide-Dioxane ComplexDioxaneSolvothermalNot specifiedRhenium (VI) trioxide nanoparticles (8.5-32.5 nm) researchgate.net

Radiolytic reduction, particularly utilizing gamma irradiation, presents a novel and effective method for the synthesis of rhenium oxide nanoparticles at room temperature. researchgate.net This technique involves the use of ionizing radiation to generate reducing species in a solution containing a rhenium precursor, typically a perrhenate salt. researchgate.net The process offers excellent control over particle size and distribution.

In a typical synthesis, an aqueous solution of sodium perrhenate is irradiated with a gamma source. The irradiation of water produces hydrated electrons and hydrogen atoms, which are powerful reducing agents. These species reduce the Re(VII) ions to lower oxidation states, leading to the nucleation and growth of rhenium oxide nanoparticles. researchgate.net The presence of a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), is often crucial to prevent the agglomeration of the newly formed nanoparticles. researchgate.net

This method has been successfully used to prepare rhenium oxide nanoparticles and has been noted for its ability to produce nanoparticles with a narrow size distribution. researchgate.net

Template-assisted synthesis is a versatile approach that utilizes a pre-existing nanostructure or a self-assembled molecular scaffold to direct the formation of rhenium oxide nanoparticles with specific morphologies and sizes. researchgate.net This method offers a high degree of control over the final architecture of the nanomaterial.

One strategy involves the use of polymer complexes as templates. researchgate.net For instance, a polymer can be functionalized to bind rhenium ions, and subsequent treatment, such as calcination, removes the organic template, leaving behind a network of rhenium oxide nanoparticles. Another approach employs mesoporous materials, like mesoporous alumina (B75360), as hard templates. Dirhenium heptoxide (Re₂O₇) can be dispersed within the pores of the alumina, and subsequent thermal treatment can lead to the formation of rhenium oxide nanostructures confined within the template's channels. mdpi.com This method is particularly effective for creating catalysts with high surface area and well-defined active sites. mdpi.com

The use of block copolymers as soft templates has also been explored. The self-assembly of these polymers into micelles or other ordered structures in a solution containing a rhenium precursor can guide the formation of patterned rhenium oxide nanostructures.

Gas-Phase Deposition Techniques for Rhenium Oxide Thin Films

Gas-phase deposition techniques are instrumental in the fabrication of high-quality rhenium oxide thin films, which are essential for electronic and optical applications. These methods involve the reaction of volatile precursors on a substrate surface to form a solid film.

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. The process is based on sequential, self-limiting surface reactions. In a typical ALD cycle for a metal oxide, a volatile metal precursor is pulsed into the reaction chamber and chemisorbs onto the substrate surface. After purging the excess precursor, a second precursor, typically an oxidant like water or ozone, is introduced to react with the chemisorbed layer, forming a monolayer of the metal oxide. This cycle is repeated to build the film layer by layer.

While the literature specifically detailing the ALD of pure rhenium oxides is emerging, the principles of ALD are well-suited for the deposition of complex oxides containing rhenium. The technique's ability to produce uniform and conformal films on high-aspect-ratio structures makes it highly valuable for advanced electronic devices.

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-purity, high-performance solid materials. In a CVD process, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Atmospheric-pressure CVD (APCVD) has been successfully employed to grow rhenium (VI) trioxide (ReO₃) nanowires at a relatively low temperature of 300 °C. researchgate.net This method offers a simple and scalable route to one-dimensional rhenium oxide nanostructures. The thermal decomposition of organic precursors of rhenium in a hydrogen atmosphere is another CVD-related approach for producing dispersed rhenium powders, which can subsequently be oxidized. mdpi.com

Variations of CVD, such as plasma-enhanced CVD (PECVD) and metal-organic CVD (MOCVD), can offer advantages like lower deposition temperatures and higher deposition rates. These techniques provide a versatile toolkit for the fabrication of rhenium oxide thin films with tailored properties for specific applications.

A comparison of gas-phase deposition techniques for rhenium oxides is provided below:

TechniquePrecursorsTemperature (°C)Resulting MaterialKey AdvantagesReference
Atmospheric-Pressure CVD (APCVD)Not specified300Rhenium (VI) trioxide nanowiresSimple, atmospheric pressure researchgate.net
Thermal DecompositionOrganic rhenium precursorsHighDispersed rhenium powder (can be oxidized)High purity mdpi.com

Electrochemical Deposition Pathways for Rhenium Oxide Species

Electrochemical deposition offers a solution-based route to synthesize rhenium oxide films. This method involves the reduction of perrhenate ions (ReO₄⁻) at an electrode surface from an aqueous electrolyte. The composition of the resulting deposit is highly dependent on the electrolyte pH, the applied potential, and the presence of other ions in the solution. researchgate.netnih.govfigshare.com

In acidic perrhenate solutions (pH ≈ 1.5), cathodic electrodeposition can produce mixed-valent rhenium oxide films. nih.govfigshare.com The mechanism is complex and involves multiple steps. In the absence of strongly adsorbing anions like sulfate (B86663) (SO₄²⁻), perrhenate ions adsorb onto the electrode surface before the onset of hydrogen evolution. nih.gov This leads to the formation of an unstable Re₂O₃ intermediate, which then disproportionates to create a mixed-valent film composed of approximately 72% ReO₂ and 28% metallic rhenium (Re⁰). nih.govfigshare.com When the deposition occurs during the hydrogen evolution reaction, the resulting film is more reduced, consisting of about 64% ReO₂ and 36% Re⁰. nih.govfigshare.com

Studies in alkaline solutions (e.g., 0.125 M NH₄ReO₄ + 0.01 M NaOH) have also been conducted. researchgate.netuchile.cl The electrocrystallization process in such electrolytes is influenced by hydrogen adsorption and follows a multi-step mechanism where ReO₄⁻ is reduced. researchgate.net The final electrodeposited material is often a composite containing metallic rhenium, rhenium (IV) oxide (ReO₂), and rhenium (VI) oxide (ReO₃). researchgate.netuchile.cl The electrocatalytic behavior of these deposits towards the hydrogen evolution reaction varies with the morphology and the relative amounts of the different oxidized rhenium species. researchgate.net

The table below summarizes the composition of electrodeposited rhenium oxide films under different conditions. nih.govfigshare.com

Deposition ConditionElectrolyteResulting Film Composition
Preceding Hydrogen EvolutionAcidic Perrhenate (No SO₄²⁻)72% ReO₂ + 28% Re⁰
During Hydrogen EvolutionAcidic Perrhenate (No SO₄²⁻)64% ReO₂ + 36% Re⁰
Galvanostatic DepositionAlkaline PerrhenateCoexistence of Re, ReO₂, and ReO₃

This table shows the variation in the chemical composition of rhenium oxide films based on the electrochemical deposition parameters.

Solid-State Synthesis and High-Temperature Reaction Pathways

Solution Combustion Synthesis (SCS) is a rapid and energy-efficient method for producing powdered materials, including rhenium oxides. The process is based on a self-sustaining exothermic redox reaction in a solution containing a metal salt (oxidizer) and a fuel. mdpi.comresearchgate.netresearchgate.net A key parameter in SCS is the fuel-to-oxidizer ratio (φ), which critically influences the combustion temperature and the phase composition of the final product. mdpi.comresearchgate.net

In the synthesis involving rhenium, ammonium perrhenate (NH₄ReO₄) is typically used as the rhenium source. mdpi.comresearchgate.net Studies have shown that when the fuel-to-oxidizer ratio deviates from the stoichiometric condition (φ = 1), incomplete reduction occurs, leading to the formation of rhenium oxides. mdpi.comresearchgate.net Specifically, under fuel-lean (oxidizer excess, φ < 1) or fuel-rich (fuel excess, φ > 1) conditions, the products are often a mixture of ReO₂ and ReO₃. mdpi.comresearchgate.net Thermodynamic calculations support these findings, indicating that oxidizing conditions favor the formation of rhenium dioxide. mdpi.comresearchgate.net The reduction of rhenium from the +7 state in perrhenate proceeds in a stepwise manner through intermediate oxides. mdpi.com

The oxidation of rhenium metal at high temperatures is a critical consideration for its applications in demanding environments. The kinetics of this process have been studied in controlled atmospheres, typically oxygen/argon mixtures. researchgate.netnasa.govresearchgate.net The oxidation behavior and rate-controlling steps are strongly dependent on the temperature. nasa.govresearchgate.net

At lower temperatures, generally between 600 °C and 800 °C, the oxidation of rhenium is controlled by the chemical reaction at the metal surface. nasa.govresearchgate.net The reaction rates are observed to be linear, but may show different stages, possibly due to preferential attack along different microstructural features like grain boundaries and crystallographic planes. nasa.govresearchgate.net

At higher temperatures, typically from 1000 °C to 1400 °C, a transition in the rate-controlling mechanism occurs. nasa.govresearchgate.net In this regime, the reaction rate becomes limited by the gas-phase diffusion of oxygen through the static boundary layer to the rhenium surface. nasa.govresearchgate.net This transition from chemical reaction control to gas-phase diffusion control is a common phenomenon in the oxidative vaporization of metals. researchgate.net The primary volatile oxides formed during high-temperature oxidation are Re₂O₇(g) and ReO₃(g). nasa.gov

The following table summarizes the rate-controlling steps in rhenium oxidation at different temperatures. nasa.govresearchgate.net

Temperature RangeRate-Controlling Step
600 °C - 800 °CChemical reaction at the Re/gas interface
1000 °C - 1400 °CGas-phase diffusion of oxygen to the surface

This table outlines the temperature-dependent mechanisms governing the oxidation of rhenium metal.

Supported Rhenium Oxide Catalyst Preparation Methodologies

Supported rhenium oxide catalysts are important in various industrial chemical transformations, such as olefin metathesis and selective oxidation. core.ac.ukacs.orgmdpi.com The preparation method and the choice of support material are crucial for the resulting catalytic activity and selectivity.

A common technique for preparing these catalysts is incipient wetness impregnation . core.ac.ukacs.orgresearchgate.net This method involves impregnating a high-surface-area support material (e.g., Al₂O₃, TiO₂, SiO₂, ZrO₂) with an aqueous solution of a rhenium precursor, such as ammonium perrhenate (NH₄ReO₄) or perrhenic acid (HReO₄). core.ac.ukacs.orgmdpi.comresearchgate.net After impregnation, the material is dried and then calcined at high temperatures (e.g., 500-673 K) to disperse the rhenium oxide species on the support surface. core.ac.ukacs.orglehigh.edu The nature of the support significantly affects the performance; for instance, V₂O₅-, ZrO₂-, and Fe₂O₃-supported rhenium oxide catalysts show high selectivity for the oxidation of methanol to methylal. core.ac.ukacs.org

Another method is chemical vapor deposition (CVD) , where a volatile rhenium precursor like methyltrioxorhenium (MTO) is used. mdpi.comkek.jp This technique has been employed to prepare zeolite-supported rhenium catalysts. For example, Re/H-ZSM-5 catalysts prepared by CVD of MTO have shown activity for the direct synthesis of phenol (B47542) from benzene (B151609) and molecular oxygen. kek.jp

The interaction between the rhenium oxide and the support is key. The support helps to prevent the sublimation of volatile rhenium oxides and can influence the oxidation state of the rhenium species, which is crucial for catalytic performance. acs.org For example, on α-Fe₂O₃ supports, ReO₂ crystallites can form at higher Re loadings, and the redox couple Re⁶⁺/Re⁷⁺ ↔ Re⁴⁺ is suggested to be responsible for the catalytic activity. acs.org

Incipient Wetness Impregnation Techniques

Incipient wetness impregnation (IWI) is a widely employed and versatile technique for synthesizing supported metal oxide catalysts, including those based on rhenium. researchgate.netrsc.org The method involves the uniform distribution of a solution containing a precursor of the active metal onto a porous support material. The volume of the precursor solution is precisely matched to the total pore volume of the support, ensuring that the solution is drawn into the pores by capillary action without forming an external liquid phase. This is followed by drying and calcination steps to decompose the precursor and form the desired metal oxide species on the support surface. core.ac.uk

The choice of precursor and support material significantly influences the final properties of the catalyst. rsc.org Commonly used rhenium precursors include aqueous solutions of perrhenic acid (HReO₄) or ammonium perrhenate (NH₄ReO₄). core.ac.uklehigh.eduresearchgate.net A variety of high-surface-area inorganic oxides are used as supports, such as alumina (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), silica-alumina (SiO₂-Al₂O₃), and iron(III) oxide (Fe₂O₃). researchgate.netcore.ac.uk

Research has shown that the nature of the support material dictates the reducibility and catalytic behavior of the supported rhenium oxide species. For instance, Raman and X-ray photoelectron spectroscopy (XPS) studies have revealed that surface rhenium oxide is well-dispersed on both Al₂O₃ and TiO₂ supports. rsc.org However, temperature-programmed reduction (TPR) experiments indicate that the rhenium oxide species on TiO₂ are more easily reduced than those on Al₂O₃, a difference attributed to the strength of the Re-O-support bridging bond. rsc.org The catalytic performance is also a function of rhenium loading; in the selective oxidation of methanol, the selectivity on an Re/α-Fe₂O₃ catalyst was found to reach a maximum at a rhenium loading of 2.0 wt%. core.ac.uk A critical challenge in this synthesis route is the potential loss of rhenium through the sublimation of rhenium heptoxide (Re₂O₇) during the high-temperature calcination step. researchgate.netresearchgate.net

Rhenium PrecursorSupport MaterialKey Research FindingsReference
Ammonium Perrhenate (NH₄ReO₄)V₂O₅, ZrO₂, Fe₂O₃Catalysts were effective for the selective oxidation of methanol to methylal. Optimal performance on α-Fe₂O₃ was achieved at 2.0 wt% Re loading. core.ac.uk
Perrhenic Acid (HReO₄)Alumina (Al₂O₃), Titania (TiO₂)Surface rhenium oxide species are well-dispersed. Reducibility is higher on TiO₂ compared to Al₂O₃ due to differences in the Re-O-support bond. rsc.org
Ammonium Perrhenate (NH₄ReO₄), Perrhenic Acid (HReO₄)Al₂O₃, SiO₂-Al₂O₃This is a common method for preparing rhenium-based metathesis catalysts. Rhenium loss can occur via Re₂O₇ sublimation during calcination. researchgate.netresearchgate.net
Ammonium Perrhenate (NH₄ReO₄), Aluminum Perrhenate (Al(ReO₄)₃), Perrhenic Acid (HReO₄)Al₂O₃, SiO₂, Al₂O₃-B₂O₃These precursors are used to prepare heterogeneous Re₂O₇-type catalysts on various high-surface-area carriers. mdpi.com

Grafting and Immobilization Strategies on Porous Matrices

Grafting and immobilization techniques offer an alternative route to supported rhenium oxide catalysts, often providing greater control over the structure of the active site. These methods involve anchoring pre-synthesized, well-defined molecular rhenium complexes onto the surface of a porous support. mdpi.com This "surface organometallic chemistry" approach allows for the creation of single-site catalysts, which can lead to higher activity and selectivity.

A prominent example is the immobilization of methyltrioxorhenium (MTO, CH₃ReO₃), a versatile molecular catalyst precursor. mit.edu While MTO itself is inactive for reactions like olefin metathesis, it becomes highly active when immobilized on acidic supports. researchgate.net Suitable supports include materials with high surface area and Lewis acidity, such as aluminosilicates (e.g., Siral), mesoporous silica (B1680970) (e.g., MCM-41), alumina, and metal-organic frameworks (MOFs). mit.eduresearchgate.netmdpi.com

The immobilization process typically involves dissolving MTO in a suitable solvent and stirring it with the support material. Studies on aluminosilicate (B74896) supports like Siral 20 and Siral 40, as well as MCM-41, have demonstrated high immobilization success, with 94-97% of the nominal MTO loading being successfully grafted. mdpi.com Characterization of these materials reveals that the immobilization process leads to a decrease in the specific surface area and pore volume of the support, confirming the anchoring of MTO within the porous structure. researchgate.net XPS analysis of the final materials shows that rhenium can exist in multiple oxidation states (Re⁷⁺, Re⁶⁺, and Re⁴⁺) after being immobilized. mdpi.com

Other grafting strategies include the use of rhenium alkoxide precursors, which can be used to wet porous matrices before a thermal treatment converts the alkoxides into immobilized oxide clusters. researchgate.net911metallurgist.com More advanced techniques also involve the electrochemical oxidative grafting of functionalized rhenium complexes onto conductive porous supports like nanoporous carbon, creating stable and active electrodes for applications such as CO₂ reduction. acs.org

Rhenium ComplexSupport MaterialImmobilization SuccessEffect on Support PropertiesReference
Methyltrioxorhenium (MTO)Siral 40~94% (for 15mg MTO/100mg support)Decrease in specific surface area and pore volume. researchgate.netmdpi.com
Methyltrioxorhenium (MTO)Siral 20~95% (for 15mg MTO/100mg support)Decrease in specific surface area and pore volume. researchgate.netmdpi.com
Methyltrioxorhenium (MTO)MCM-41~97% (for 15mg MTO/100mg support)Decrease in specific surface area and pore volume. researchgate.netmdpi.com
Methyltrioxorhenium (MTO)NU-1000 (Zirconium MOF)Quantitative uptake; grafted onto Zr₆ nodes.Lower surface area compared to parent MOF; crystallinity retained. mit.edu
[Re(NH₂-bpy)(CO)₃Cl]Nanoporous CarbonSuccessful electrochemical grafting.Increased loading and stability compared to smooth glassy carbon. acs.org

Investigations into the Electronic Structure and Chemical Bonding of Rhenium Oxide Compounds

Theoretical Approaches to Electronic Structure Calculations

Theoretical investigations into the electronic structure of rhenium oxide compounds provide fundamental insights into their chemical bonding, stability, and reactivity. These computational methods are crucial for interpreting experimental data and understanding the underlying principles that govern the behavior of these materials.

Density Functional Theory (DFT) Studies on Rhenium Oxide Clusters and Surfaces

Density Functional Theory (DFT) has emerged as a powerful tool for studying the structural and electronic properties of rhenium oxide clusters and surfaces. DFT calculations allow for the exploration of potential energy surfaces to identify stable isomers and transition states. For instance, studies on mono-rhenium oxide clusters, such as ReO₃⁻ and ReO₄⁻, have utilized DFT to elucidate their geometric structures and bonding characteristics. wpmucdn.com Theoretical calculations at the B3LYP level, a common hybrid functional in DFT, have been employed to find the global minima for both anionic and neutral tri-rhenium oxide clusters (Re₃Oₙ⁻/⁰, where n=1-6). nih.gov

In the case of ReO₃, DFT calculations have shown that the neutral cluster has a doublet ground state with C₃ᵥ symmetry. wpmucdn.com For ReO₄, the neutral ground state is a doublet with Cₛ symmetry, a distortion from the tetrahedral (Tₐ) symmetry of the ReO₄⁻ anion, which is attributed to the Jahn-Teller effect. wpmucdn.com Furthermore, DFT has been used to investigate the mechanisms of oxidation reactions involving rhenium-oxo complexes of the type LReO₃ (where L can be various ligands like O⁻, Cl, CH₃, etc.). These studies compute activation barriers and reaction energies for different pathways, providing insights into their catalytic activity. rsc.orgresearchgate.net

DFT studies are not limited to isolated clusters but also extend to rhenium oxides on surfaces, which is critical for understanding their catalytic applications. For example, DFT calculations have been performed to describe the stability and geometry of various metal oxide clusters, including those of rhenium, on anatase TiO₂ surfaces, a common catalyst support. mdpi.com These studies help in understanding nucleation, growth, and the influence of the support on the electronic properties of the rhenium oxide species.

Molecular Orbital (MO) Analysis and Energy Level Diagrams

Molecular Orbital (MO) analysis provides a qualitative and quantitative description of the chemical bonding in rhenium oxide compounds by considering the interactions between the atomic orbitals of rhenium and oxygen. In conjunction with DFT calculations, MO analysis helps to rationalize the observed electronic structures and properties.

For tri-rhenium oxide clusters (Re₃Oₙ), MO analyses have been employed to understand the chemical bonding and the evolution of their structure as the number of oxygen atoms increases. nih.gov In simpler mono-rhenium oxides like ReO₃ and ReO₄, MO analysis reveals important details about the nature of the rhenium-oxygen bonds. For example, in the ReO₄⁻ anion, all valence electrons of the rhenium atom are involved in forming strong Re=O double bonds, leading to a highly stable tetrahedral molecule. wpmucdn.com The highest occupied molecular orbital (HOMO) in ReO₄⁻ is of t₁ symmetry, primarily composed of oxygen 2p orbitals.

The analysis of the molecular orbitals in ReO₃ shows that the Re 5d electrons are largely localized on the rhenium center, creating a well-defined Re⁶⁺ site. wpmucdn.com This localization of d-electrons is crucial for the chemical activity of these species, as they can be readily transferred to other molecules, such as O₂, which is a key step in many catalytic oxidation processes. The energy level diagrams derived from these calculations show the ordering and character of the molecular orbitals, providing a clear picture of the electronic transitions that can occur, for instance, upon photoexcitation.

Generalized Koopmans’ Theorem for Photoelectron Spectra Simulation

The Generalized Koopmans’ Theorem (GKT) provides a theoretical framework for calculating the ionization potentials and electron affinities of molecules, which can be directly compared with experimental photoelectron spectra (PES). frontiersin.orgfrontiersin.org This theorem has been applied to predict the vertical detachment energies (VDEs) and simulate the photoelectron spectra of tri-rhenium oxide clusters (Re₃Oₙ⁻). nih.gov

In a study of Re₃Oₙ⁻ (n=1-6) clusters, the VDEs were calculated using GKT, and the results were used to simulate the expected PES. nih.gov This approach allows for a direct comparison between theoretical predictions of the electronic structure and experimental measurements. The simulated spectra help in assigning the observed features in the experimental PES to specific electron detachment channels from different molecular orbitals. This combined theoretical and experimental approach is invaluable for validating the computed electronic structures and for gaining a deeper understanding of the electronic properties of these complex clusters.

Experimental Elucidation of Rhenium Oxidation States and Coordination Environments

Experimental techniques are indispensable for determining the oxidation states and local coordination environments of rhenium atoms in oxide compounds. These methods provide crucial data that complements theoretical calculations and is essential for understanding the structure-property relationships in these materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.com For rhenium oxides, XPS is particularly effective because the binding energy of the Re 4f core level electrons is highly sensitive to the oxidation state of the rhenium atom. escholarship.org A significant chemical shift is observed between metallic rhenium and its various oxides. escholarship.org

In situ XPS studies have been conducted to identify the different oxidized rhenium species that form on a metallic rhenium foil under various atmospheric conditions, including oxidizing and reducing environments, as well as during catalytic reactions. mpg.de Analysis of the Re 4f₇/₂ photoelectron peak, often through deconvolution procedures, allows for the identification of mixed and varied oxidation states, ranging from Re(IV) to Re(VII), depending on the treatment conditions. iaea.org For instance, the Re₂O₇ phase is characterized by a Re 4f₇/₂ peak at approximately 45.3 eV, while the ReO₃ phase shows a peak around 42.9 eV. researchgate.net

XPS has also been used to study rhenium oxide catalysts supported on materials like alumina (B75360) (Al₂O₃). iaea.org These studies have shown that chemical interactions between the rhenium oxides and the support can occur, as evidenced by the analysis of the O 1s photoelectron peak, which can indicate the formation of Re-O-Al linkages. iaea.org

Below is a table summarizing typical Re 4f₇/₂ binding energies for different rhenium species as reported in various studies.

Rhenium SpeciesRe 4f7/2 Binding Energy (eV)Reference
Re metal~39.7 escholarship.org
ReO₂--
ReO₃~42.9 researchgate.net
Re₂O₇~45.3 researchgate.net

X-ray Absorption Near Edge Structure (XANES) at Re L-edges for Valency and Local Symmetry

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure and local coordination environment of a specific element in a material. uu.nltaylorandfrancis.com For rhenium oxides, XANES measurements at the Re L-edges (L₁, L₂, and L₃) provide detailed information about the oxidation state (valency) and the local symmetry around the rhenium atoms. researchgate.netaps.org

The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom; a shift to higher energy is generally observed with an increasing oxidation state. aps.org This is because as the oxidation state increases, the core level electrons become more tightly bound, requiring more energy to be excited. aps.org The features in the XANES spectrum, such as the intensity and shape of the "white line" (a strong peak at the absorption edge), are sensitive to the local geometry and coordination of the absorbing atom. researchgate.net

A combined study of the Re L₁ and L₃ edges is particularly insightful. The L₃ edge involves the transition of a 2p₃/₂ core electron to unoccupied 5d states, making it sensitive to the d-orbital occupancy and thus the oxidation state. aps.org The L₁ edge, on the other hand, probes unoccupied p-states. researchgate.net The parallel analysis of both edges allows for a concomitant understanding of both the oxidation state and the local symmetry of the rhenium compounds. researchgate.netaps.org For example, a prominent pre-edge feature in the L₁ spectrum can be indicative of a non-centrosymmetric coordination environment, such as the tetrahedral coordination in ReO₄⁻.

The table below presents the Re L₃-edge absorption energies for various rhenium oxide compounds, which correlate with the oxidation state of rhenium.

CompoundRhenium Oxidation StateRe L3-edge Energy (eV)Reference
Re metal0~10535 researchgate.net
ReO₂+4~10537 researchgate.net
ReO₃+6~10539 researchgate.net
Re₂O₇+7~10541 researchgate.net
NH₄ReO₄+7~10541 researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for elucidating the local atomic structure of materials, providing information on bond distances, coordination numbers, and the identity of neighboring atoms. In the study of rhenium oxide compounds, EXAFS has been instrumental in characterizing the structure of catalytic species and understanding their transformations under reaction conditions.

Analysis of zeolite-supported rhenium oxide catalysts using Rhenium LIII-edge EXAFS has revealed details about the rhenium species' local environment. For instance, on an H-ZSM-5 support, the Re-O single bond was found to be the major species, suggesting that rhenium exists as a Re⁷⁺ cation. kek.jp The coordination number and bond distance remained nearly constant after catalytic reactions. kek.jp In contrast, on an H-Mordenite support, a Re-Re metal bond was observed, which disappeared after the reaction, indicating a change in the structure of the rhenium species. kek.jp

EXAFS studies, in conjunction with X-ray Absorption Near Edge Structure (XANES), have also been used to investigate the reducibility of oxide-supported rhenium. rsc.org These analyses have detected Re-Re contributions, which suggest the formation of metallic rhenium particles or clusters, particularly on supports like SiO₂ and Al₂O₃. rsc.org In other studies on rhenium species in borosilicate glasses, EXAFS data showed that for Re(VII), there was a lack of oxygen neighbors in the immediate coordination environment in certain samples. osti.gov

The interpretation of EXAFS data allows for the precise determination of interatomic distances and coordination numbers, which are crucial for understanding the structure-property relationships in rhenium oxide materials.

Interactive Table: EXAFS Structural Parameters for Selected Rhenium Species

Sample Description Scattering Path Coordination Number (CN) Bond Distance (R) Å
Re/H-ZSM-5 (before reaction) Re-O 3.6 1.86
Re/H-ZSM-5 (after reaction) Re-O 3.7 1.86
Re/H-Mordenite (before reaction) Re-Re 2.1 2.69

Work Function and Electron Affinity Modulation in Rhenium Oxide Systems

The work function (Φ) and electron affinity (EA) are fundamental electronic properties that significantly influence the performance of materials in electronic and catalytic applications. The work function is the minimum energy required to remove an electron from a solid surface to a point in the vacuum immediately outside the surface. arxiv.org Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. nih.gov

Rhenium and its oxides exhibit a wide range of work functions, which can be modulated by surface termination and oxidation state. The work function of a pure polycrystalline rhenium surface is approximately 5.1 eV, and it increases substantially upon oxidation, reaching values around 7.0 to 7.1 eV. arxiv.orgaip.org Studies using scanning Kelvin probes have observed this increase, with one study reporting a work function increase of 1.95 eV at 800 K upon oxidation. aip.org

First-principles density functional theory calculations have shown that the work function of Rhenium trioxide (ReO₃) surfaces can be tuned by controlling oxygen vacancies. For the (001) surface of ReO₃, the work function can be varied from as high as 7 eV to as low as 3 eV. aip.org Specifically, a fully oxygen-terminated surface exhibits a work function of 2.70 eV, while a ReO₂-terminated surface (equivalent to 100% oxygen vacancies in the top layer) has a work function of 6.03 eV. aip.org This high degree of tunability is crucial for applications in oxide electronics where ReO₃ can be used as an electrode. aip.org

The electron affinity of rhenium oxide clusters has been determined using photoelectron spectroscopy. These experimental studies have yielded EA values of 2.5 ± 0.1 eV for Rhenium dioxide (ReO₂) and 3.6 ± 0.1 eV for ReO₃. wpmucdn.com The degree of dispersion and aggregation of supported rhenium metal on various oxide supports has been correlated with the electron affinity of the support and the work function of rhenium. rsc.org

Interactive Table: Electronic Properties of Rhenium and Rhenium Oxide Systems

Material/System Property Value (eV) Method
Polycrystalline Rhenium (clean) Work Function (Φ) 5.1 Experimental
Oxidized Rhenium Work Function (Φ) ~7.1 Experimental arxiv.org
Oxidized Rhenium Work Function (Φ) ~7.0 Experimental aip.org
ReO₃ (001) - O-terminated Work Function (Φ) 2.70 Theoretical aip.org
ReO₃ (001) - ReO₂-terminated Work Function (Φ) 6.03 Theoretical aip.org
Graphene modified with Re₂O₇ Work Function (Φ) 5.2 Experimental arxiv.org
Rhenium Dioxide (ReO₂) Electron Affinity (EA) 2.5 ± 0.1 Experimental wpmucdn.com

Charge Transfer Phenomena in Hetero-Rhenium Oxide Compounds

Charge transfer at the interfaces of hetero-oxide compounds is a key mechanism that can lead to emergent phenomena not present in the constituent bulk materials. nih.govosti.gov This phenomenon involves the redistribution of electronic charge across the interface, driven by differences in electrochemical potential, and can be influenced by factors such as polar discontinuities, strain, and defects like oxygen vacancies. nih.govdtic.mil While much of the research has focused on perovskite heterostructures like LaAlO₃/SrTiO₃, the principles are applicable to systems involving rhenium oxides. nih.govnih.gov

In hetero-structures involving rhenium oxides, charge transfer can significantly alter the electronic and catalytic properties of the material. For instance, in supported rhenium catalysts, charge transfer between the rhenium species and the oxide support is crucial. It has been proposed that metal oxides with an electron affinity higher than the work function of rhenium can accept electrons from the Re, inducing strong metal-support interactions. rsc.org This electronic interaction affects the dispersion of the supported metal and its catalytic activity. rsc.org

Another example is the modification of graphene electrodes with rhenium oxides for use in organic electronics. The deposition of Rhenium(VII) oxide (Re₂O₇) on graphene leads to a significant increase in the graphene work function, which is attributed to a charge transfer mechanism at the Re₂O₇/graphene interface. arxiv.org This charge transfer doping is essential for aligning the energy levels between the electrode and the organic semiconductor, thereby improving device efficiency. arxiv.org

Furthermore, the concept of dynamic doping, as seen with rhenium dopants in ruthenium oxide for oxygen evolution reactions, highlights the role of charge transfer in enhancing catalytic activity and stability. researchgate.net The dynamic electron accepting-donating behavior of the rhenium dopant within the host oxide lattice facilitates the catalytic cycle. researchgate.net The interplay at these hetero-interfaces, involving both electronic and potentially ionic charge transfer, is a critical area of study for designing advanced functional materials. nih.gov

Spectroscopic and Advanced Characterization Techniques for Rhenium Oxide Systems

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the molecular structure of rhenium oxides. These methods are highly sensitive to the local chemical environment and bonding within the material.

Raman spectroscopy is particularly effective for characterizing the vibrational modes of rhenium-oxygen bonds. In supported rhenium oxide catalysts, the Raman spectra can reveal the nature of the surface species. For instance, in situ Raman studies, sometimes coupled with isotopic exchange (e.g., ¹⁸O/¹⁶O), can help differentiate between various surface structures. acs.org

Research has identified several distinct ReOₓ structures on supports like CeO₂, including di-oxo species with two terminal Re=O bonds, mono-oxo species with a single Re=O bond, and cross-linked Re-O-Re species. acs.org The isotopic exchange from ¹⁶O to ¹⁸O results in a predictable red shift in the Raman bands associated with Re=O and Re-O-Re vibrations, allowing for the deconvolution of complex spectra. acs.org

For example, the vibrational modes of terminal mono-oxo species typically appear around 1000 cm⁻¹. researchgate.net In studies of ReOₓ supported on TiO₂, tri-oxo species have been identified as dominant before reduction. researchgate.net The specific vibrational frequencies are sensitive to the local symmetry and bond strength, providing a fingerprint for the coordination environment of the rhenium atoms.

Rhenium Oxide SpeciesTypical Raman Shift (cm⁻¹)Vibrational Mode
Mono-oxo (Re=O)~1000Stretching
Di-oxo (O=Re=O)VariesSymmetric & Asymmetric Stretching
Bridging (Re-O-Re)VariesStretching

This table provides illustrative ranges for Raman shifts of common rhenium oxide species. Actual values can vary depending on the support material and other factors.

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are infrared active. It is particularly useful for identifying the presence of specific functional groups and for studying the interaction of rhenium oxides with other molecules.

In the characterization of rhenium-based catalysts, FTIR can be used to verify the presence of organic functionalities when rhenium is supported on polymer matrices. For instance, the disappearance of certain bands and the appearance of new ones can confirm the successful modification of a polymer support and the immobilization of rhenium species. mdpi.com

Time-resolved Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful in-situ technique that can monitor changes in the surface species over time, such as during isotopic exchange experiments, corroborating findings from Raman spectroscopy. acs.org

Thermal Analysis for Reducibility and Stability

Thermal analysis techniques are crucial for understanding the reducibility and stability of rhenium oxides, which are key properties for their application in catalysis.

Temperature Programmed Reduction (TPR) with hydrogen (H₂) is a widely used technique to investigate the reducibility of metal oxides. The process involves heating the material in a stream of hydrogen and monitoring the hydrogen consumption as a function of temperature.

The TPR profiles of rhenium oxides reveal the temperatures at which different oxide species are reduced. The reducibility of rhenium species is strongly dependent on the support material. For most oxide supports, the reduction of Re species begins in the temperature range of 200–400 °C. rsc.org However, for supports like MgO, this reduction occurs at significantly higher temperatures, above 500 °C, indicating a stronger interaction between the rhenium species and the support. rsc.org

The reduction of iron oxides, often used in conjunction with rhenium in catalytic systems, has been shown to be a multistage process, for example, from hematite (Fe₂O₃) to magnetite (Fe₃O₄), then to wüstite (FeO), and finally to metallic iron (Fe). isca.me The presence of promoters can shift the reduction temperatures. isca.me

Rhenium Oxide SystemOnset of Reduction (°C)Support
ReOₓ200-400Various oxides (e.g., TiO₂, SiO₂, Al₂O₃)
ReOₓ>500MgO

This table shows the general temperature ranges for the onset of reduction of supported rhenium oxides, highlighting the influence of the support material.

Temperature Programmed Desorption (TPD) is a technique used to study the desorption of adsorbed species from a surface as the temperature is increased. bohrium.comhidenanalytical.commsesupplies.com This method provides information about the strength of the interaction between the adsorbate and the surface, as well as the nature of the active sites. altamirainstruments.com

In a typical TPD experiment, a probe molecule (e.g., ammonia, carbon monoxide) is adsorbed onto the surface of the rhenium oxide catalyst. hidenanalytical.com The catalyst is then heated at a constant rate, and the desorbed molecules are detected, often by a mass spectrometer. bohrium.com The temperature at which desorption occurs is related to the activation energy for desorption and thus the strength of the surface bond. TPD is a powerful tool for characterizing the acidic or basic properties of catalyst surfaces and for understanding reaction mechanisms. msesupplies.com

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Analysis

X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases present in a material and for determining their crystal structure. Rhenium oxides can exist in several crystalline forms, and XRD is the primary method for distinguishing between them. desy.de

For example, Rhenium dioxide (ReO₂) exists in two main crystalline variants: a monoclinic α-ReO₂ form, which is stable below 300°C, and an orthorhombic β-ReO₂ form, which is stable at higher temperatures. scielo.brscielo.br XRD analysis, often coupled with Rietveld refinement, can be used to determine the lattice parameters and space group of these phases. scielo.brscielo.br For α-ReO₂, the space group has been identified as P2₁/c with specific lattice parameters. scielo.brscielo.br

Rhenium trioxide (ReO₃) possesses a perovskite-type cubic structure with the space group Pm-3m. arxiv.orgresearchgate.net XRD patterns of ReO₃ thin films show characteristic diffraction peaks corresponding to the (100), (110), (111), (200), and (210) planes. desy.de The analysis of these patterns allows for the determination of the lattice parameter, which for ReO₃ thin films has been found to be approximately 3.75 Å. desy.de

Rhenium OxideCrystal SystemSpace GroupKey XRD Peaks (2θ for Cu Kα)
α-ReO₂MonoclinicP2₁/cVaries
β-ReO₂Orthorhombic-Varies
ReO₃CubicPm-3m~24° (100), ~32.5° (110), ~42° (111)

This table summarizes the crystallographic information for common rhenium oxides. The 2θ values for ReO₃ are approximate and can vary slightly.

Electron Microscopy for Morphological and Nanostructural Characterization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and internal structure of nanomaterials. In the study of rhenium oxide systems, TEM analysis has been crucial for visualizing nanoparticles and nanostructures.

TEM studies of rhenium oxide nanoparticles produced by femtosecond pulsed laser ablation in liquid revealed that the particles are spherical in shape iucr.org. The particle sizes were found to range from approximately 20 nm to 60 nm, which is consistent with the crystallite sizes calculated from XRD data iucr.org. High-resolution TEM (HRTEM) can provide even more detailed information, allowing for the visualization of atomic lattices within individual nanoparticles. The morphology of rhenium nanostructures within polymeric nanocomposites has also been analyzed using TEM, providing insights into their distribution and interaction with the surrounding matrix researchgate.net.

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and topography of materials. It provides a three-dimensional-like image of the sample surface with a large depth of field. For rhenium oxide systems, SEM is used to characterize the morphology of powders and the surface of composite materials.

SEM images of rhenium powder produced by the hydrogen reduction of ammonium (B1175870) perrhenate (B82622) show that the particles can have porous and flaky shapes nih.gov. The morphology is influenced by the reduction temperature; at higher temperatures (e.g., 900°C), the porosity of the particles increases, leading to a more flaky appearance nih.gov. This is attributed to the higher rate of escaping gaseous atoms during the reduction process nih.gov. In the context of composites, SEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) mapping can show the homogeneous distribution of rhenium oxides over a substrate material aps.org.

In-situ and Operando Spectroscopic Investigations

In-situ and operando spectroscopic techniques are indispensable for studying the dynamic nature of rhenium oxide catalysts under actual reaction conditions. These methods allow researchers to observe the structural and electronic changes of the catalyst as they happen, providing a bridge between catalyst structure and its activity and stability acs.orgnih.gov.

Operando Raman spectroscopy is particularly powerful for investigating the molecular structures of catalysts while they are functioning ornl.gov. It has been used to study methanol (B129727) conversion over titania-supported rhenium oxide catalysts, identifying distinct structural differences linked to rhenium surface coverage and their correlation to catalytic behavior researchgate.net. By coupling Raman spectroscopy with online mass spectrometry, researchers can simultaneously monitor reaction products and the vibrational fingerprints of the catalyst's molecular structure, providing direct evidence of surface intermediates and reaction mechanisms ornl.govnih.gov. Studies on supported ReOₓ phases have revealed the heterogeneity of the dispersed species and the presence of different terminal Re=O bonds (mono-oxo, di-oxo, and tri-oxo), whose prevalence can change with temperature researchgate.net.

Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is another critical technique that has overcome the limitations of traditional ex-situ XPS studies semanticscholar.org. It allows for the analysis of catalyst surfaces in gaseous environments nearing ambient pressure, closing the "pressure gap" between ultra-high vacuum conditions and real-world catalysis . In-situ XPS studies on rhenium foils have identified the various oxidized species that form in oxidizing, reducing, and catalytic reaction atmospheres researchgate.netsemanticscholar.org. For example, during the partial oxidation of ethylene (B1197577), the active rhenium surface was found to consist mainly of Re²⁺ and small amounts of Re⁴⁺ species, while the bulk-stable Re₂O₇ only formed when the catalyst was cooled and inactive semanticscholar.org.

In-situ X-ray Absorption Spectroscopy (XAS) is an element-specific method ideal for probing the oxidation state and local coordination environment of rhenium atoms in catalysts under reaction conditions acs.orgnih.gov. It can be applied to a wide range of materials, including ordered, disordered, and nanostructured systems acs.org. For instance, in-situ XAS has been used to track the dynamic changes in the valence state of metal ions in perovskite oxide films during the electrocatalytic oxygen evolution reaction nih.gov.

Table 2: Summary of In-situ/Operando Studies on Rhenium Oxide Catalysts

Technique System Studied Key Observations Reference
Operando Raman Spectroscopy ReOₓ/TiO₂ Identified different Re=O terminal bonds and correlated structural changes with catalytic activity in methanol conversion. researchgate.net
In-situ NAP-XPS Rhenium Foil Identified Re²⁺ and Re⁴⁺ as active species during ethylene partial oxidation, with Re₂O₇ forming on the inactive surface. semanticscholar.org

Optical Characterization Techniques

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to characterize the optical properties and thickness of thin films nipne.ro. It is highly sensitive to the dielectric properties of a material, which are described by the refractive index (n) and the extinction coefficient (k).

SE has been effectively used to study rhenium oxide thin films. In-situ SE can monitor film growth in real-time, allowing for process optimization dtic.mil. For example, during the reactive magnetron sputtering of rhenium oxide, in-situ SE was used to identify the optimal oxygen flow rates needed to produce films with optical properties characteristic of ReO₃ dtic.mil. This was achieved by monitoring the extinction coefficient, k, and identifying absorption features specific to ReO₃, such as a minimum in k between the interband absorption in the UV (around 310 nm) and the onset of free electron absorption at longer wavelengths (above 540 nm) dtic.mil.

Ex-situ SE measurements provide detailed information on the optical constants of the deposited films. By fitting the raw polarization data to a model, the spectral dependence of n and k can be determined. For mixed-valent rhenium oxide films, SE analysis confirmed that films produced under specific conditions consisted largely of ReO₃ but also contained contributions from other oxides like Re₂O₃, ReO₂, and Re₂O₇ dtic.mil. The technique is also sensitive to changes in the film over time, such as volumetric expansion due to reactions with the ambient environment dtic.mil.

Table 3: Optical Constants of Rhenium Oxide Films Determined by Spectroscopic Ellipsometry

Rhenium Oxide Film Wavelength Refractive Index (n) Extinction Coefficient (k) Key Feature Reference
ReO₃-rich Film 310 nm - - Interband absorption feature dtic.mil
ReO₃-rich Film > 540 nm - - Onset of free electron absorption dtic.mil

Note: Specific values for n and k are dependent on the exact film composition and deposition parameters and are typically presented as spectra rather than single values.

UV-Vis spectroelectrochemistry combines optical spectroscopy with electrochemistry to study materials that change their optical properties in response to an applied electrical potential. This is particularly relevant for investigating the electrochromic (EC) effect, where a material's color or transparency changes due to electrochemical insertion or extraction of ions rsc.org. Many transition metal oxides exhibit this effect, and rhenium oxides are among them rsc.orgresearchgate.net.

Studies on rhenium oxide thin films have explored their electrochromic properties, which are characterized by changes in their UV-Vis transmission spectra upon electrochemical cycling. For example, rhodium oxide films, a related transition metal oxide, show anodic electrochromism, switching between a light yellow (bleached) and olive (colored) state in an aqueous potassium hydroxide electrolyte researchgate.net. The performance of such EC materials is quantified by the change in transmittance, coloration efficiency, and cycling stability mdpi.commdpi.com. For rhenium oxide, its high electronic conductivity and open crystal structure, which allows for proton intercalation, make it a candidate for electrochromic applications researchgate.netsemanticscholar.org. The optical properties of ReO₃ films, such as a transparency window between 475-525 nm, are key to their potential use desy.de. By applying a potential and simultaneously measuring the UV-Vis spectrum, one can directly correlate the electrochemical processes (ion insertion/extraction) with the resulting changes in optical absorption and transmission.

Surface Science Techniques (e.g., Ultra-High-Vacuum (UHV) Surface Science)

Ultra-high-vacuum (UHV) surface science techniques are essential for fundamental studies of the surface chemistry and physics of rhenium oxides. UHV conditions (pressures < 1 x 10⁻⁹ Torr) are required to prepare and maintain atomically clean surfaces, preventing contamination from background gases for the duration of an experiment libretexts.org. This pristine environment allows for the use of sensitive electron- and ion-based techniques to probe the surface with high precision libretexts.orgsvc.org.

Techniques like X-ray Photoelectron Spectroscopy (XPS) under UHV conditions have been used for decades to examine the chemical state of rhenium catalyst surfaces . UHV studies on rhenium single crystals with various oxygen exposures and temperature treatments have provided a thorough understanding of the initial stages of oxidation . High-resolution photoemission spectra from these studies have revealed well-resolved peaks associated with specific surface rhenium-oxygen bonds .

The primary challenge in analyzing Re 4f XPS spectra is the existence of multiple oxidation states within a narrow binding energy range, further complicated by spin-orbit splitting . However, UHV-XPS allows for the deconvolution of these complex spectra to identify species such as Re⁴⁺, Re⁶⁺, and Re⁷⁺, as well as sub-oxides that may only exist on the metal surface and are not stable as bulk phases researchgate.netsemanticscholar.org. For example, in an oxidizing environment, a Re₂O₇ film forms on the metal surface, with buried layers of sub-oxides containing Re⁴⁺ and other lower oxidation states at the interface semanticscholar.org. These fundamental insights gained from UHV surface science provide the basis for understanding the behavior of rhenium oxides in more complex, real-world applications like catalysis.

Other Advanced Characterization Methods

A variety of other advanced techniques are crucial for a comprehensive understanding of rhenium oxide systems.

X-ray Diffraction (XRD): This is a primary technique for determining the crystal structure and phase composition of materials arxiv.org. XRD has been used to confirm the formation of the cubic ReO₃ phase in thin films after annealing, with characteristic diffraction peaks at 24° (100), 32.5° (110), 42° (111), 48° (200), and 54° (210) desy.de. Rietveld analysis of XRD data allows for the calculation of lattice parameters, which for ReO₃ thin films is typically around 3.75 Å desy.de.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques probe the molecular structure of rhenium oxide species, particularly those dispersed on catalyst supports semanticscholar.orglehigh.edu. Raman studies have been instrumental in identifying the nature of surface rhenium oxide species, revealing that under dehydrated conditions, the structure is largely independent of the support material (e.g., Al₂O₃, TiO₂) semanticscholar.orglehigh.edu. For ReO₃, which has a cubic structure, Raman activity is typically weak or non-existent, whereas other phases and surface species show distinct vibrational bands nih.govsemanticscholar.org.

X-ray Photoelectron Spectroscopy (XPS): Beyond UHV applications, XPS is widely used for ex-situ analysis of the surface composition and oxidation states of rhenium in various materials dtic.milarxiv.orglehigh.edu. It can confirm the presence of different oxides (ReO₂, ReO₃, Re₂O₇) by identifying the characteristic binding energies of the Re 4f core levels dtic.milresearchgate.net.

Temperature Programmed Reduction (TPR): TPR measures the reducibility of the metal oxide species. It has shown that the reducibility of surface rhenium oxide species is strongly dependent on the support material, suggesting that species on TiO₂ are more easily reduced than those on Al₂O₃, which is related to the strength of the Re-O-support bond semanticscholar.orglehigh.edu.

Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and, in its conductive mode (C-AFM), the local conductivity of rhenium oxide films desy.de. C-AFM has been used to create conductivity maps, revealing, for example, the presence of small, non-conducting nanocrystals on the surface of as-prepared films desy.de.

Table 4: Compound Names Mentioned

Compound Name Formula
Rhenium Oxide ReOₓ
Rhenium Dioxide ReO₂
Rhenium Trioxide ReO₃
Rhenium Heptoxide Re₂O₇
Rhenium(II) Oxide ReO
Rhenium(III) Oxide Re₂O₃
Tungsten Trioxide WO₃
Perrhenic Acid Monohydrate HReO₄·H₂O
Titanium Dioxide TiO₂
Aluminum Oxide Al₂O₃
Silicon Dioxide SiO₂
Zirconium Dioxide ZrO₂

Electrochemical Quartz Crystal Microbalance (EQCM)

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used to measure minute mass changes on an electrode surface in real-time during an electrochemical process. nih.gov It combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal oscillator. The resonance frequency of the crystal is directly related to its mass, allowing for the detection of mass variations at the nanogram level. This technique is particularly valuable for studying the electrodeposition and dissolution of thin films, adsorption/desorption processes, and the formation of various oxide species. researchgate.net

In the context of rhenium oxide systems, EQCM has been instrumental in understanding the mechanisms of electrodeposition. Studies on the electrochemical growth of rhenium from aqueous solutions have utilized EQCM to identify the formation of different rhenium oxide species at various potentials. Research conducted on gold electrodes has shown that in the potential region before the hydrogen evolution reaction, the formation of ReO₃, ReO₂, and Re₂O₃ with varying degrees of hydration can be observed. researchgate.net

Further investigations into the electrodeposition of mixed rhenium-molybdenum oxides from acidic peroxo-polymolybdo-perrhenate solutions have also employed EQCM. researchgate.net These experiments help in elucidating the role of perrhenate in accelerating the deposition rate of the mixed oxide films. By monitoring the mass change as a function of potential, researchers can deduce the stoichiometry of the deposited species and the efficiency of the deposition process.

Table 1: Rhenium Oxide Species Identified by EQCM during Electrodeposition on a Gold Electrode

Potential Region Identified Rhenium Oxide Species
Before hydrogen evolution ReO₃, ReO₂, Re₂O₃ (with varying hydration)

Muon Spin Rotation and Relaxation (µSR)

Muon Spin Rotation and Relaxation (µSR) is a powerful nuclear technique that probes the local magnetic properties of materials. magnetism.eu It involves implanting spin-polarized positive muons into a sample and observing their spin precession and relaxation, which are influenced by the internal magnetic fields. This method is highly sensitive to weak magnetic moments and can distinguish between static and dynamic magnetic phenomena, making it ideal for studying magnetism and superconductivity. magnetism.eu

Recent µSR measurements have revealed remarkable magnetic signatures coexisting with superconductivity in elemental rhenium, suggesting it may be the first elemental crystal to exhibit unconventional superconductivity. kent.ac.ukaps.org These studies indicate the spontaneous breaking of time-reversal symmetry (TRS) in the superconducting state, a hallmark of unconventional superconductivity. kent.ac.uk The internal magnetic field that emerges in the superconducting phase has been estimated to be around 0.02 mT. aps.org

Conversely, zero-field µSR (ZF-µSR) measurements on arc-melted type-I superconducting rhenium have indicated that time-reversal symmetry is preserved in its superconducting state. aps.org This highlights the sensitivity of the magnetic properties to the sample preparation and crystalline quality.

The µSR technique has also been applied to study the superconducting properties of rhenium-boron compounds, such as Re₇B₃ and Re₃B. researchgate.net These studies provide detailed information on the nature of the superconducting gap and other fundamental parameters.

Table 2: Superconducting Properties of Rhenium-Boron Compounds Determined by µSR and other techniques

Compound Superconducting Transition Temperature (Tc) Superconducting Gap (Δ₀/kBTc) Superconductor Type
Re₇B₃ 3.2 K 1.69 Type-II
Re₃B 5.19 K 1.75 Type-II

Kelvin Probe Force Microscopy for Work Function Mapping

Kelvin Probe Force Microscopy (KPFM) is a non-contact scanning probe technique that maps the work function or surface potential of a material with high spatial resolution. beilstein-journals.org It operates by measuring the electrostatic force between a conducting atomic force microscope (AFM) tip and the sample surface. By applying a DC bias to nullify this force, the contact potential difference (CPD) between the tip and the sample can be determined, which is directly related to the sample's work function. beilstein-journals.org This technique is invaluable for characterizing the electronic properties of surfaces and interfaces.

While direct KPFM studies on rhenium oxides are not extensively reported in the reviewed literature, the technique has been successfully applied to characterize other rhenium-containing materials, providing a framework for its potential application to rhenium oxides. For instance, the work function of rhenium disulfide (ReS₂) on a graphene substrate has been measured using KPFM. researchgate.net

In one study, the surface local work functions of ReS₂ and graphene were determined using a calibrated KPFM tip. The work function of ReS₂ on graphene was found to be 4.73 eV, which was very close to that of the underlying graphene at 4.7 eV. researchgate.net This small difference of less than 30 meV indicates a near-alignment of their work functions. researchgate.net Such measurements are crucial for understanding charge transfer and band alignment in heterostructures, which is also relevant for potential applications of rhenium oxides in electronic devices.

Table 3: Work Function of ReS₂ on Graphene Measured by KPFM

Material Work Function (eV)
ReS₂ on Graphene 4.73
Graphene 4.70

Rhenium Oxide Catalysis: Mechanisms and Applications in Advanced Chemical Transformations

Catalytic Activity in Olefin Metathesis

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, finding widespread industrial use in the production of petrochemicals, polymers, and specialty chemicals. unical.itlibretexts.org Rhenium oxide-based catalysts are particularly noteworthy for their high activity at low temperatures. rsc.org The reaction involves the cleavage and reformation of C=C bonds, typically driven to completion by the removal of a gaseous product like ethylene (B1197577). libretexts.orgorganic-chemistry.org

Heterogeneous Rhenium Oxide Catalysts (e.g., Re₂O₇/Al₂O₃)

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are central to industrial olefin metathesis. Rhenium heptoxide (Re₂O₇) supported on alumina (B75360) (γ-Al₂O₃) is a classic and highly effective system. unical.itacs.orglehigh.edu These catalysts are prized for their high activity and selectivity under mild reaction conditions. unical.it The support material plays a crucial role; besides alumina, silica-alumina is also commonly used, while rhenium oxides on silica (B1680970) alone are inactive. rsc.orglehigh.edu

The performance of supported rhenium oxide catalysts is strongly influenced by the properties of the support, particularly its acidity. rsc.org Studies have shown that both Lewis and Brønsted acid sites can influence catalytic activity. rsc.orglehigh.edu Weak Lewis acidity has been correlated with high metathesis activity, while strong Brønsted acid sites may promote isomerization side reactions. rsc.org The dispersion of rhenium oxide species on the support is also critical. rsc.org

The catalytic activity of Re₂O₇/Al₂O₃ can be significantly affected by reaction parameters such as temperature and space velocity. For instance, in the metathesis of C8 and C10 α-olefins, moderate conversion and high selectivity were observed at temperatures up to 60 °C. acs.org However, above this temperature, a sharp increase in isomerization led to higher conversions but significantly lower selectivities. acs.org At low rhenium loadings, the catalytic activity of Re₂O₇/Al₂O₃ is often low, but it can be enhanced by the addition of promoter metal oxides like V₂O₅, MoO₃, and WO₃. unical.it

Table 1: Performance of Supported Rhenium Oxide Catalysts in Olefin Metathesis
Catalyst SystemReactant(s)Reaction Temperature (°C)Key FindingsReference
4 wt% Re on Al₂O₃ and SiO₂-Al₂O₃1-butene, 2-butene, 2-pentene, ethylene60SiO₂-Al₂O₃ support gave a much higher yield of propylene (B89431). Weak Lewis acidity correlated with high metathesis activity. rsc.org
Re₂O₇ on γ-Al₂O₃C6, C8, C10 α-olefinsAmbient to >70High conversion but low selectivity above 60-70 °C due to significant isomerization. acs.org
ReOₓ on Al₂O₃ and SiO₂-Al₂O₃PropyleneRoom TemperatureAt low loadings (<0.5 Re/nm²), ReOₓ/SiO₂-Al₂O₃ is 3-6 times more active than ReOₓ/Al₂O₃. lehigh.edu

Organorhenium Oxo-Compounds (e.g., Methyltrioxorhenium, MTO) in Homogeneous and Heterogeneous Systems

Methyltrioxorhenium (CH₃ReO₃), commonly known as MTO, is an organometallic compound that has garnered significant attention as a remarkably versatile catalyst. ontosight.airesearchgate.net It is active in a wide array of reactions, including olefin metathesis, epoxidation, and aldehyde olefination. researchgate.netwikipedia.org MTO's high catalytic activity is attributed to its pronounced Lewis acidity, steric accessibility, and high thermal stability. researchgate.net

In heterogeneous catalysis, MTO supported on alumina or silica-alumina serves as an efficient catalyst for olefin metathesis at room temperature. wikipedia.orgethz.ch The interaction between MTO and the Lewis-acidic centers on the support surface is believed to be key to its activation, likely forming rhenium-methylidene species. ethz.ch Zirconium-based metal-organic frameworks (MOFs) have also been successfully used as supports, where the strongly acidic nodes of the MOF activate the MTO for metathesis. nih.gov

MTO can also function in homogeneous systems. Recent research has shown that MTO can be activated in solution by a frustrated Lewis pair (FLP), creating a catalyst active for ring-opening metathesis polymerization and cross-metathesis under mild conditions. ethz.ch These studies provide a homogeneous model that helps to understand the high activity of heterogeneously supported MTO catalysts. ethz.ch

Elucidation of Active Sites and Reaction Mechanisms

The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which involves a metal-carbene species as the active catalyst. libretexts.orgresearchgate.net The reaction proceeds through a [2+2] cycloaddition between the metal-carbene and an olefin to form a metallacyclobutane intermediate. libretexts.orgorganic-chemistry.org This four-membered ring then undergoes a cycloreversion to release a new olefin and a new metal-carbene, which continues the catalytic cycle. organic-chemistry.orgresearchgate.net

For heterogeneous rhenium oxide catalysts, the active sites are a subject of extensive research. It is believed that only a small fraction of the rhenium sites on the support are active in the reaction. lehigh.edu In situ spectroscopic studies have revealed that rhenium exists on alumina as isolated, tetrahedrally coordinated ReO₄ species. rsc.orgacs.orglehigh.edu Two distinct types of these surface species have been identified: one anchored at more basic sites on the alumina (ReO₄–I) and another at more acidic sites (ReO₄–II). acs.orglehigh.edu The ReO₄–II species, located at the more acidic sites, are considered the precursors to the catalytically active sites for propylene metathesis. acs.org The activation process involves the interaction of the olefin with these surface ReO₄ sites, leading to the formation of the crucial rhenium-carbene intermediates. researchgate.net

Selective Oxidation Reactions Mediated by Rhenium Oxides

Rhenium oxides are also effective catalysts for selective oxidation reactions, which are fundamental to the production of many commodity and fine chemicals. pku.edu.cn Their ability to facilitate oxygen atom transfer makes them suitable for various oxidation processes, from methanol (B129727) conversion to olefin epoxidation.

Oxidation of Methanol to Methylal and Formaldehyde (B43269)

The selective oxidation of methanol can yield valuable products such as formaldehyde and dimethoxymethane (B151124) (methylal). core.ac.uk While ferric molybdate (B1676688) and silver catalysts are used commercially for formaldehyde production, rhenium oxide catalysts have shown a unique property for selectively producing methylal. core.ac.ukrsc.org Methylal is a useful product, serving as a gasoline additive and a key chemical intermediate. core.ac.uk

Supported rhenium oxide catalysts have demonstrated high performance in the selective oxidation of methanol to methylal. core.ac.ukrsc.org The choice of support is critical, with V₂O₅, ZrO₂, and Fe₂O₃ being particularly effective. core.ac.ukrsc.org The catalytic process is believed to involve a two-step mechanism: the redox capability of the rhenium oxide is responsible for the initial selective oxidation of methanol to formaldehyde, while the acidic nature of the catalyst facilitates the subsequent acetalization of formaldehyde with excess methanol to form methylal. core.ac.uk Studies using pulse experiments have shown that lattice oxygen from the rhenium oxides acts as the active oxygen species in this reaction. core.ac.uk The selectivity of the reaction can be tuned; for example, ReOₓ/TiO₂ catalysts tend to show selectivity towards formaldehyde, while ReOₓ/Ta₂O₅/TiO₂ systems favor the production of DMM (methylal). slu.seresearchgate.net

Table 2: Selectivity of Supported Rhenium Oxide Catalysts in Methanol Oxidation
Catalyst SystemPrimary ProductKey CharacteristicsReference
Re oxides on V₂O₅, ZrO₂, Fe₂O₃MethylalHigh performance for selective oxidation to methylal. core.ac.ukrsc.org
ReOₓ/TiO₂FormaldehydeSelectivity depends on the nature of the molecular precursor and support. slu.se
ReOₓ/Ta₂O₅/TiO₂Dimethoxymethane (DMM)Shows selectivity to DMM under rich conditions. slu.se
Crystalline SbRe₂O₆MethylalHigh selectivity (93.5%) but low activity due to very low surface area. core.ac.uk

Epoxidation and Oxygen Atom Transfer Reactions

Rhenium compounds are excellent catalysts for oxygen atom transfer (OAT) reactions, which are central to processes like olefin epoxidation and the oxidation of heteroatoms. ontosight.airesearchgate.net Epoxides are valuable intermediates in organic synthesis. MTO is a particularly effective catalyst for the epoxidation of alkenes using hydrogen peroxide as the oxidant, often producing epoxides with nearly perfect selectivity. researchgate.netwikipedia.org The efficiency of the MTO/H₂O₂ system can be further enhanced by the addition of pyridine (B92270) derivatives. organic-chemistry.org

The mechanism of OAT reactions catalyzed by rhenium(V) oxo complexes has been studied in detail. researchgate.netacs.org For a rhenium(V) compound to be an active catalyst, its active site must be able to coordinate the oxygen atom donor, and the breaking of the bond within the oxygen donor is facilitated by nucleophiles. researchgate.net The catalytic cycle often involves the oxidation of Re(V) to a Re(VII) species, which then transfers an oxygen atom to the substrate. publish.csiro.au Rhenium's role as a promoter in silver-catalyzed ethylene epoxidation is also an area of industrial importance, where it is thought to create a more uniform distribution of sites for oxygen adsorption, thereby enhancing selectivity to ethylene oxide. sc.edumpg.de Theoretical studies on complexes like LReO₃ have explored the pathways for ethylene oxidation, finding that a concerted [3+2] addition to form a dioxylate intermediate is often favored. rsc.org

Hydrogenation and Dehydrogenation Catalysis

Rhenium oxides are versatile catalysts in hydrogenation and dehydrogenation reactions, demonstrating activity for a range of substrates including olefins, aromatic nitro compounds, and biomass-derived alcohols and polyols.

Hydrogenation of Olefins and Aromatic Nitro Compounds

Rhenium "blacks," produced by the reduction of rhenium heptoxide, are effective for various hydrogenation reactions. researchgate.net The ease of reduction for different functional groups using a hydrated rhenium oxide catalyst follows the order: aromatic ring < carboxyl < carbonyl < carbon-carbon double bond < nitro. byu.edu High-valent rhenium(V)-oxo complexes have been successfully employed for the hydrogenation of olefins and the selective reduction of aromatic nitro compounds. ethz.ch For instance, rhenium(V) complexes with thiourea (B124793) derivatives can catalyze the hydrogenation of cyclohexene. ethz.ch

High-valent oxo-rhenium complexes, such as ReIO2(PPh3)2 and ReOCl3(PPh3)2, have been used to catalyze the reduction of aromatic nitro compounds to their corresponding amines using silanes as the reducing agent. mdpi.comacs.org These catalytic systems exhibit high chemoselectivity, tolerating a wide array of functional groups like esters, halides, amides, and sulfones. mdpi.comacs.org This methodology also enables the regioselective reduction of dinitrobenzenes to nitroanilines. acs.org Furthermore, a nanocomposite catalyst containing rhenium nanostructures has been developed for the hydrogenation of 4-nitrophenol (B140041) and 4-nitroaniline. mdpi.com

CatalystSubstrateProductKey FeaturesReference
Hydrated Rhenium OxideBifunctional substratesVariousOrder of reduction: C=C > Nitro byu.edu
Rhenium(V)-oxo-halide complexes with thioureaCyclohexeneCyclohexaneCatalytic hydrogenation of olefins ethz.ch
ReIO2(PPh3)2 / PhMe2SiHAromatic nitro compoundsAromatic aminesHigh chemoselectivity and functional group tolerance acs.org
ReOCl3(PPh3)2 / PhMe2SiHAromatic nitro compoundsAromatic aminesEfficient reduction with silanes mdpi.com
Rhenium Nanostructures4-Nitrophenol, 4-Nitroaniline4-Aminophenol, p-PhenylenediamineHeterogeneous catalyst with good activity mdpi.com

Deoxydehydration (DODH) and Dehydration of Alcohols and Polyols from Biomass

Rhenium-catalyzed deoxydehydration (DODH) has emerged as a significant strategy for converting biomass-derived polyols into valuable olefins. acs.orgrsc.org This reaction involves the removal of two adjacent hydroxyl groups. dtu.dk Oxorhenium catalysts, including unsupported rhenium oxide nanoparticles (ReOx NPs), effectively catalyze the DODH of polyols like glycerol (B35011) to produce allyl alcohol, using a secondary alcohol as a reductant. osti.govacs.orgosti.gov The mechanism is proposed to involve a Re(VII)/Re(V) redox cycle. acs.orgosti.gov

Trioxo-rhenium complexes are particularly active for the DODH of vicinal diols. nih.gov For example, the complex CpttReO3 (Cptt=1,3-di-tert-butylcyclopentadienyl) shows excellent activity for converting biomass-derived polyols, such as the near-quantitative conversion of glycerol to allyl alcohol. nih.gov The use of rhenium catalysts in combination with an alcohol as both a reductant and a solvent is advantageous due to the good solubility of polyols in alcohols. rsc.org Rhenium-based systems are generally more selective and active than traditional acid-catalyzed dehydration methods. acs.org

Unsupported ReOx nanoparticles have been shown to catalyze the transformation of various polyols to alkenes with high efficiency and can be recycled. osti.gov Mechanistic studies suggest that under reaction conditions, the ReOx nanoparticles are reduced, and the dissociation of a C-H bond from the alcohol reductant is part of the rate-determining step. acs.orgosti.gov

CatalystSubstrateProductKey FindingsReference
Unsupported ReOx NanoparticlesGlycerol, other polyolsAllyl alcohol, other alkenesHeterogeneous, recyclable catalyst; Re(VII)/Re(V) redox mechanism. osti.govacs.orgosti.gov
CpttReO3Glycerol, Mucic acidAllyl alcohol, MuconatesHigh activity and selectivity for biomass-derived polyols. nih.gov
Methyltrioxorhenium (MTO)GlycerolAllyl alcoholCatalyzes conversion under neat conditions via transfer hydrogenation. researchgate.net
HReO4Vicinal diolsOlefinsEfficient conversion using n-butanol as a solvent. rsc.org

Hydrosilylation of Carbonyl Compounds

High-valent rhenium(V)-di-oxo complexes, such as ReO2I(PR3)2 (where R = Me, Ph), are effective catalysts for the hydrosilylation of carbonyl compounds. nih.govacs.org Density functional theory (DFT) calculations suggest a mechanism involving the addition of the Si-H bond across a Re=O bond to form a rhenium(V) hydrido siloxy intermediate. nih.govacs.org This step is followed by coordination and reduction of the carbonyl compound. nih.govacs.org The presence of an additional oxo ligand in these di-oxo complexes promotes the reaction both kinetically and thermodynamically compared to mono-oxo complexes. nih.govacs.org

The oxo-rhenium complex ReIO2(PPh3)2 was among the first discovered to catalyze this reaction, showing tolerance to various functional groups. escholarship.org Other cationic oxorhenium(V) complexes have also been developed and studied for this transformation. encyclopedia.pub The catalytic cycle for some systems is proposed to follow a non-hydride, ionic hydrogenation pathway. acs.org The reaction rate can be first-order with respect to both the silane (B1218182) and the catalyst, suggesting that silane activation is the rate-determining step. escholarship.org Nitrosyl rhenium complexes have also demonstrated high efficiency, achieving high turnover numbers and frequencies under mild conditions. mdpi.comencyclopedia.pub

CatalystSubstrateKey Mechanistic InsightReference
ReO2I(PR3)2 (R = Me, Ph)Carbonyl CompoundsRate-determining [2+2] addition of Si-H across Re=O bond. nih.govacs.org
[Re(O)(hoz)2]+Carbonyl CompoundsNon-hydride, ionic hydrogenation pathway. acs.org
Nitrosyl Rhenium ComplexesCarbonyl CompoundsHigh turnover numbers and frequencies achieved. mdpi.comencyclopedia.pub
[Re(O)2(PNN)][OTf]Carbonyl CompoundsSilane activation is the rate-determining step. escholarship.org

Electrocatalytic Applications of Rhenium Oxides

Rhenium oxides are materials of interest for electrocatalytic applications, particularly in reactions relevant to renewable energy systems like water splitting. researchgate.net

Water Splitting and Hydrogen Evolution Reaction (HER)

Rhenium and its oxides are considered promising, cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process in water electrolysis for hydrogen production. researchgate.netacs.orgnih.govscribd.comacs.org Rhenium-based materials are potential alternatives to expensive noble metals like platinum. acs.orgnih.govacs.org

Rhenium oxides can be electrodeposited onto conductive substrates, such as indium tin-doped oxide (ITO), to create electrodes for HER. researchgate.netuchile.cl These electrodeposited films, which can contain various rhenium oxide species like ReO2, ReO3, and H(ReO4)·H2O, show significant electrocatalytic activity for HER, increasing the exchange current density by an order of magnitude compared to the bare substrate. researchgate.netuchile.cl The catalytic performance is influenced by the morphology and the relative abundance of the different oxidized rhenium species. researchgate.net

While much of the research has focused on HER in acidic media, where rhenium-based materials are potential candidates for cathodes in proton exchange membrane (PEM) electrolyzers, there is also emerging evidence of their potential as catalysts for the oxygen evolution reaction (OER), particularly under basic conditions. acs.orgnih.govacs.org For instance, rhenium carbide has shown promise as an OER electrocatalyst in alkaline saline solutions. osti.gov The development of high-performance, stable, and earth-abundant catalysts like rhenium oxides is crucial for the commercial viability of water electrolysis technologies. acs.orgnih.govscribd.comacs.org

Catalyst MaterialReactionElectrolyte ConditionKey FindingsReference
Electrodeposited Rhenium Oxides (ReO2, ReO3, H(ReO4)·H2O)HERAlkalineIncreased exchange current density; activity depends on morphology and species. researchgate.netuchile.cl
Rhenium-based materialsHERAcidicPromising alternative to Pt for PEM electrolyzers. acs.orgnih.govacs.org
Rhenium CarbideOERAlkaline SalinePromising electrocatalyst for oxygen evolution. osti.gov

Electro-oxidation of Small Molecules (e.g., Formic Acid, Methanol)

The electro-oxidation of small organic molecules like formic acid and methanol is a cornerstone of direct liquid fuel cell technology. While platinum (Pt) has traditionally been the benchmark catalyst, its high cost and susceptibility to poisoning by intermediates like carbon monoxide (CO) have driven research toward more robust and efficient alternatives. Rhenium and its oxides have emerged as promising components in electrocatalytic systems, often in conjunction with other metals.

Research has shown that the electrodeposition of rhenium species, even at sub-monolayer levels on platinum, enhances the catalytic activity for both formic acid and methanol electro-oxidation. researchgate.net A patented catalyst produced by the chemical co-reduction of platinum and rhenium salts has demonstrated high efficacy for the anodic oxidation of various fuels, including methanol and formic acid. google.com This bimetallic approach is crucial, as the activity of a simple physical mixture of platinum and rhenium was found to be equivalent to that of platinum alone, highlighting the importance of intimate contact and synergistic effects between the two metals. google.com

In these systems, rhenium is not merely a passive component. It is believed to facilitate the oxidation of CO-like poisoning species at lower potentials than pure platinum, a phenomenon known as the "bifunctional mechanism." Rhenium's oxophilic nature helps in the adsorption and activation of water molecules to form hydroxyl species (OH_ads). These species can then oxidize the CO adsorbed on adjacent platinum sites, thereby regenerating the active sites for further fuel oxidation. Studies on Ir-Re binary alloys have also shown electrocatalytic activity in methanol oxidation. acs.org

The performance of rhenium-based catalysts is summarized in the table below, showcasing their role in enhancing electro-oxidation processes.

Table 1: Performance of Rhenium-based Electrocatalysts for Small Molecule Oxidation

Catalyst System Target Molecule Key Finding Reference
Pt-Re (co-deposited) Formic Acid, Methanol Enhanced catalytic activity compared to Pt alone due to synergistic effects. researchgate.netgoogle.com

Role of Support Interactions and Additives in Rhenium Oxide Catalysis

Metal-Support Interactions (MSIs) and Reducibility of Rhenium Species

The reducibility of rhenium oxide species is strongly dependent on the specific oxide support used. rsc.orgacs.org This dependence is primarily attributed to the strength of the bridging Re-O-support bond. acs.orgjlu.edu.cn A stronger interaction between the rhenium oxide and the support generally leads to a lower reducibility, meaning higher temperatures are required to reduce the rhenium species. rsc.orgjlu.edu.cn For instance, temperature-programmed reduction (TPR) studies have shown that the Re-support interaction strength decreases in the order: Al₂O₃ > SiO₂ > C, with the surface rhenium oxide species on titania (TiO₂) being more reducible than those on alumina (Al₂O₃). acs.orgjlu.edu.cn

The molecular structure of the dehydrated surface rhenium oxide species often consists of an isolated, four-coordinated species with three terminal Re=O bonds and one bridging Re-O-support bond. jlu.edu.cn The strength of this bridging bond is the key determinant of the reducibility and, consequently, the catalytic activity in reactions like methanol oxidation. jlu.edu.cn

Influence of Oxide Support (Al₂O₃, TiO₂, SiO₂, MgO, V₂O₅, ZrO₂) and Loading

The choice of oxide support material has a profound impact on the catalytic properties of supported rhenium oxide systems. A variety of supports have been investigated, each imparting unique characteristics to the final catalyst. researchgate.netrsc.org

Al₂O₃ (Alumina): Rhenium oxide species are typically well-dispersed on alumina. acs.org It forms strong interactions with the support, leading to lower reducibility compared to other supports like TiO₂. acs.orgjlu.edu.cn This strong interaction can stabilize the rhenium species, even at high temperatures. acs.orgacs.org However, for reactions like olefin metathesis, the acidic hydroxyl groups on alumina are crucial for activating the rhenia sites. google.com

TiO₂ (Titania): Rhenium oxide on TiO₂ is generally more reducible than on Al₂O₃, which is attributed to a weaker Re-O-support bond. acs.orgjlu.edu.cn This enhanced reducibility can lead to higher activity in certain oxidation reactions. jlu.edu.cn Operando studies on ReOₓ/TiO₂ have identified that the redox couple involving Re⁷⁺, Re⁶⁺, and Re⁴⁺ species is active in methanol conversion. mdpi.com

SiO₂ (Silica): Silica interacts more weakly with rhenium oxide compared to alumina. jlu.edu.cn While this can facilitate reduction, the catalytic performance can vary. In some reactions, Re/SiO₂ shows high activity, but it can also be prone to sintering and leaching of the active phase. rsc.org

MgO (Magnesia): Due to the basic nature of MgO, it interacts very strongly with the acidic rhenium oxide, forming surface compounds like magnesium perrhenate (B82622). jlu.edu.cn This strong acid-base interaction significantly alters the nature of the rhenium species compared to those on more acidic or neutral supports. jlu.edu.cn The reducibility of Re species on MgO is consequently very low, with reduction peaks appearing at high temperatures. rsc.org

V₂O₅ (Vanadia) and ZrO₂ (Zirconia): ReOₓ supported on V₂O₅ and ZrO₂ has demonstrated high activity and selectivity for the selective oxidation of methanol to methylal. google.comnih.govbham.ac.uk ReOₓ/ZrO₂ has also been shown to be an efficient catalyst for the deoxydehydration of biomass-derived acids. researchgate.netcore.ac.uk The reducibility of Re species on ZrO₂ is among the highest, suggesting weaker metal-support interactions. rsc.orgcore.ac.uk

Rhenium Loading: The concentration of rhenium on the support surface also plays a critical role. At low loadings, rhenium oxide is often present as highly dispersed, isolated tetrahedral ReO₄ species. acs.orgbham.ac.uk As the loading increases, these can aggregate to form polymeric surface species, ReOₓ clusters, and eventually crystalline ReO₂ or Re₂O₇ particles. acs.orgbham.ac.uknih.gov The catalytic activity often increases with loading up to a certain point (e.g., monolayer coverage), after which the formation of less active bulk oxide phases can occur. bham.ac.uk

Table 2: Effect of Oxide Support on Rhenium Reducibility

Support Re-Support Interaction Strength Reducibility Order (High to Low) Key Findings Reference
ZrO₂ Weak 1 High reducibility, facile reduction of ReOₓ species. rsc.orgcore.ac.uk
TiO₂ Moderate-Weak 2 More reducible than on Al₂O₃; active redox couples. rsc.orgacs.orgmdpi.com
SiO₂ Weak 3 Weaker interaction than Al₂O₃. rsc.orgjlu.edu.cn
Al₂O₃ Strong 4 Strong Re-O-support bond, lower reducibility. rsc.orgacs.orgjlu.edu.cn

Impact of Secondary Metal Oxide Additives (e.g., Sodium, Vanadium)

The properties of supported rhenium oxide catalysts can be further tuned by the introduction of secondary metal oxide additives. These additives can be broadly categorized as interacting and non-interacting. acs.orgnih.gov

Vanadium (as Vanadium Oxide): Vanadium oxide is considered a "non-interacting" additive. acs.orgnih.gov It coordinates directly to the oxide support without significantly altering the fundamental structure or the reducibility of the surface rhenium oxide species. acs.orgnih.gov

Sodium (as Sodium Oxide): In contrast, sodium oxide is an "interacting" additive. acs.orgnih.gov It coordinates directly with the surface rhenium oxide species themselves. This direct interaction modifies the structure of the rhenium species and significantly impacts their reducibility during temperature-programmed reduction with hydrogen. acs.orgnih.gov The use of sodium percarbonate as an oxygen source in rhenium-catalyzed oxidations has also been explored, demonstrating the versatility of alkali metals in these systems.

The strategic use of such additives provides another layer of control for designing catalysts with tailored electronic and structural properties for specific chemical transformations.

Mechanistic Insights into Rhenium Oxide Catalytic Cycles

In-situ and Operando Studies for Reaction Mechanism Elucidation

Understanding the dynamic nature of a catalyst under actual reaction conditions is paramount for elucidating reaction mechanisms and identifying the true active sites. In-situ (in the reaction environment) and operando (while operating) spectroscopic techniques are indispensable tools for achieving this. mdpi.com

Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with X-ray photoelectron spectroscopy (XPS), have been extensively used to characterize supported rhenium oxide catalysts. acs.orgnih.gov In-situ Raman studies, for example, can be performed under dehydrated conditions to probe the structure of the active surface species without interference from adsorbed water. nih.gov These studies have been crucial in identifying the isolated, four-coordinated rhenium oxide species on supports like Al₂O₃ and TiO₂. acs.orgjlu.edu.cn

Operando spectroscopy allows for the observation of the catalyst as it actively participates in the chemical reaction. An operando Raman study of methanol oxidation over a ReOₓ/TiO₂ catalyst revealed that the active phase involves a redox cycle with Re⁷⁺, Re⁶⁺, and Re⁴⁺ species. mdpi.com The study also showed that in the absence of oxygen, the catalyst was prone to poisoning by the formation of rhenium carbonyl species and coke, highlighting the importance of rapid re-oxidation of the active sites. mdpi.com Similarly, in-situ XPS studies of rhenium foils during ethylene partial oxidation have provided direct evidence of the various oxidized rhenium species that form on the surface during a catalytic reaction. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to probe the acidity of catalysts by monitoring the adsorption of molecules like ammonia, linking the type and strength of acid sites to catalytic activity in reactions such as olefin metathesis.

These advanced characterization methods provide a molecular-level picture of the catalytic cycle, revealing the structural transformations of the catalyst, the nature of intermediates, and the pathways of catalyst deactivation. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Rhenium Oxide ReOₓ
Rhenium Dioxide ReO₂
Rhenium Trioxide ReO₃
Rhenium Heptoxide Re₂O₇
Formic Acid HCOOH
Methanol CH₃OH
Alumina (Aluminum Oxide) Al₂O₃
Titania (Titanium Dioxide) TiO₂
Silica (Silicon Dioxide) SiO₂
Magnesia (Magnesium Oxide) MgO
Vanadia (Vanadium Pentoxide) V₂O₅
Zirconia (Zirconium Dioxide) ZrO₂
Sodium Oxide Na₂O
Platinum Pt
Carbon Monoxide CO
Iridium Ir
Carbon C
Methylal (Dimethoxymethane) CH₂(OCH₃)₂
Ammonia NH₃
Sodium Percarbonate 2Na₂CO₃·3H₂O₂

Computational Studies of Catalytic Pathways and Intermediates

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex catalytic pathways and transient intermediates involved in rhenium oxide-catalyzed reactions. These theoretical studies provide molecular-level insights into reaction mechanisms, complementing experimental observations and guiding the design of more efficient catalysts.

DFT calculations have been extensively used to map the potential energy surfaces of reactions, identifying transition states and calculating activation barriers. For instance, in the oxidation of ethylene by rhenium-oxo complexes of the type LReO₃ (where L is a ligand), DFT studies have explored the viability of different mechanistic pathways. rsc.org Investigations into concerted versus stepwise cycloaddition mechanisms revealed that for many ligands, a concerted [3+2] addition pathway to form a dioxylate intermediate is energetically favored over a [2+2] addition that forms a metallaoxetane intermediate. rsc.org The nature of the ligand (L) significantly influences the activation barriers for these transformations. rsc.org

Interactive Table 1: Calculated Activation Barriers for Ethylene Oxidation by LReO₃ Complexes This table summarizes DFT-calculated activation barriers for different reaction pathways based on the ligand attached to the rhenium-oxo complex. Users can filter by pathway and sort by energy.

Ligand (L)PathwaySpin StateActivation Barrier (kcal/mol)Source
Cp[3+2] Dioxylate FormationSingletLowest rsc.org
Cl⁻[3+2] Dioxylate FormationSingletLow rsc.org
CH₃O⁻[3+2] Dioxylate FormationSingletMedium-Low rsc.org
NPH₃[3+2] Dioxylate FormationSingletMedium rsc.org
CH₃[3+2] Dioxylate FormationSingletHigh rsc.org
O⁻[3+2] Dioxylate FormationSingletHighest rsc.org
CH₃[2+2] Metallaoxetane FormationDoubletLowest rsc.org
Cl⁻[2+2] Metallaoxetane FormationDoubletLow rsc.org
CH₃O⁻[2+2] Metallaoxetane FormationDoubletMedium rsc.org
NPH₃[2+2] Metallaoxetane FormationTriplet- rsc.org

Computational studies are also crucial for characterizing the structure and energetics of key intermediates. In the deoxydehydration (DODH) of mucic acid catalyzed by methyltrioxorhenium (MTO), DFT calculations suggested that methyloxodihydroxyrhenium (MODH) is a more likely intermediate than methyldioxorhenium (MDO). bohrium.com Similarly, in the catalytic cycle of CO₂ reduction by rhenium bipyridine complexes, combined experimental and computational approaches have been used to propose and verify the structures of intermediates, even those that are too transient to be fully characterized experimentally. acs.orgdiva-portal.org

Furthermore, theoretical calculations provide quantitative data on the bonding within catalytic species. The bond strengths of the rhenium-oxo (Re=O) and rhenium-sulfido (Re=S) moieties, which are central to many atom-transfer reactions, have been estimated using DFT. These studies show that the strength of these bonds is highly dependent on the oxidation state of the rhenium center, with Re(V)=E bonds being significantly stronger than Re(VII)=E bonds (E=O, S). iastate.edu This finding is critical for understanding why Re(VII) complexes are often the key intermediates in oxygen and sulfur atom transfer reactions. iastate.edu

Interactive Table 2: DFT-Calculated Rhenium-Element Bond Strengths This table displays the calculated bond strengths for Rhenium-Oxygen and Rhenium-Sulfur double bonds at different oxidation states. Users can select the element to view corresponding bond strengths.

Rhenium Oxidation StateBond TypeCalculated Bond Strength (kcal/mol)Source
Re(V)Re=O~163.7 iastate.edu
Re(VII)Re=O~118.7 iastate.edu
Re(V)Re=S~123.0 iastate.edu
Re(VII)Re=S~80.5 iastate.edu

In the context of supported catalysts, DFT modeling helps identify the most stable adsorption sites for rhenium species on support surfaces like alumina (Al₂O₃) or titania (TiO₂). osti.govacs.org By combining theoretical calculations with experimental data from techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), researchers can build a comprehensive model of the catalyst structure, identifying the dominant species present under reaction conditions, such as isolated Re adatoms or trioxo(oxoaluminate) Re(VII) species. osti.govacs.org

Role of Oxidation State Changes and Redox Cycles in Catalysis

The catalytic versatility of rhenium oxides is fundamentally linked to the element's ability to access a wide range of stable oxidation states, from -3 to +7. rsc.orgacs.org This property allows rhenium centers to act as flexible electron sinks and sources, facilitating multi-electron transfer processes that are central to many catalytic redox cycles. rsc.orgingentaconnect.com

The catalytic cycle of a rhenium-based reaction often involves the shuttling of the rhenium center between two or more oxidation states. For example, in many oxidation reactions, a high-valent species, such as Re(VII) in Re₂O₇ or CH₃ReO₃, acts as the initial oxidant. mdpi.comunl.edu This species transfers an oxygen atom to the substrate, resulting in the reduction of the rhenium center, typically to Re(V). The catalytic cycle is then closed by re-oxidation of the reduced rhenium species back to its active, high-valent state by a stoichiometric oxidant.

Conversely, in reductive processes like hydrogenation and deoxydehydration, the catalytic cycle often proceeds through lower oxidation states. For supported Re/TiO₂ catalysts used in hydrogenation, the Re(VII) precursor is typically pre-reduced under a hydrogen atmosphere. acs.org This activation step can generate a multitude of active species with varying ligands and rhenium oxidation states, including Re(0), Re(IV), and Re(VI). acs.orgresearchgate.netresearchgate.net Computational studies suggest that for methanol carbonylation on supported ReOₓ sites, the reduction of the dispersed Re(VII) oxide by CO is an essential activation step, with the key C-C coupling step being favorable in both Re(V) and Re(III) complexes. chemrxiv.org The ability to cycle between these states is crucial for the sequential steps of substrate activation, transformation, and product release.

The specific oxidation states involved and the facility of the redox cycle are influenced by several factors, including the support material, the ligand environment, and the reaction conditions. acs.orgingentaconnect.com On alumina-supported catalysts, for example, the interaction with the support can stabilize certain oxidation states and influence the reducibility of the rhenium species. ingentaconnect.comresearchgate.net XPS studies have shown that upon oxidation, reduced rhenium particles on γ-Al₂O₃ can form various species, including Re⁴⁺, Re⁶⁺, and ultimately a stable surface Re⁷⁺ complex, which inhibits the loss of rhenium from the catalyst at high temperatures. researchgate.net

Interactive Table 3: Observed Rhenium Oxidation States in Catalytic Systems This table provides examples of rhenium oxidation states identified under different catalytic conditions and methods. Users can filter by application or characterization technique.

Catalytic ApplicationCatalyst SystemConditionsObserved Re Oxidation StatesCharacterization MethodSource
HydrogenationRe/TiO₂Pre-reduction in H₂Re(0), Re(V), Re(VI), Re(VII)DFT, XPS Simulations acs.org
Methanol CarbonylationReOₓ/SBA-15Reaction ConditionsRe(VII), Re(V), Re(III)DFT chemrxiv.org
ReformingPt-Re/Al₂O₃Calcination/ReductionRe(0), Re⁴⁺, Re⁷⁺TPR, Chemisorption ingentaconnect.com
OxidationRe/γ-Al₂O₃Oxidation at 20°CRe⁴⁺, Re⁶⁺, Re⁷⁺XPS researchgate.net
OxidationRe/γ-Al₂O₃Oxidation at 500°CRe⁷⁺XPS, Raman researchgate.net

Solid State Chemistry and Advanced Materials Science of Rhenium Oxides

Crystallographic Structures and Polymorphism of Rhenium Oxides

Rhenium oxides exhibit a range of crystallographic structures, with polymorphism being a key characteristic influenced by factors such as pressure and temperature. The fundamental building block in many of these structures is the ReO₆ octahedron.

Cubic Perovskite-Type Structures (e.g., ReO₃)

Rhenium trioxide (ReO₃) is a notable metallic oxide that crystallizes in a primitive cubic unit cell, adopting a structure similar to the perovskite (ABO₃) type, but with the 'A' cation site vacant. wikipedia.orgnih.govnih.gov This structure belongs to the space group Pm-3m. researchgate.netmaterialsproject.orgarxiv.org The crystal lattice is composed of a three-dimensional network of regular, corner-sharing ReO₆ octahedra, with the Re–O–Re bonds forming linear chains at an angle of 180°. nih.govnih.govarxiv.org Each rhenium atom is at the center of an octahedron formed by six oxygen atoms, and each oxygen atom is coordinated to two rhenium atoms. wikipedia.org The simple and highly symmetric structure of ReO₃ is a foundation for its unique electronic properties, including high electrical conductivity, which is comparable to that of copper. nih.govresearchgate.net

Compound Crystal System Space Group Lattice Parameter (a)
ReO₃CubicPm-3m3.742 Å - 3.75 Å

Data sourced from multiple scientific studies. wikipedia.orgarxiv.org

Other Structural Modifications (Rhombohedral, Monoclinic, Tetragonal)

While ReO₃ is cubic under ambient conditions, rhenium oxides can adopt other structural modifications, particularly under high pressure. aps.orgresearchgate.net Studies have revealed the existence of monoclinic and rhombohedral phases as pressure is applied. researchgate.netarxiv.org For instance, in nanocrystalline ReO₃, the ambient cubic phase has been observed to transform into a monoclinic phase (space group C2/c) at approximately 0.3 GPa. researchgate.net With a further increase in pressure, this monoclinic phase transitions to a rhombohedral I phase (space group R-3c) at around 6.7 GPa, and subsequently to a rhombohedral II phase at about 20.3 GPa. researchgate.net Some early studies also reported a tetragonal phase (P4/mbm) as an intermediate high-pressure phase. aps.org The existence and stability of these polymorphs are highly dependent on the applied pressure and the nature of the sample (e.g., single crystal vs. nanocrystalline). aps.orgresearchgate.net

Distortion of ReO₆ Octahedra

The phase transitions observed in rhenium oxides are fundamentally linked to the distortion of the ReO₆ octahedra. arxiv.orgarxiv.org In the ideal cubic perovskite structure of ReO₃, the ReO₆ octahedra are regular and not tilted. materialsproject.org However, under pressure, these octahedra can undergo coupled rotations. arxiv.org The transition from the cubic (Pm-3m) to other phases is driven by the softening of the M₃ phonon mode, which corresponds to the rotation of the rigid ReO₆ octahedra. researchgate.net For example, the emergence of the rhombohedral-I phase from the cubic-I phase is characterized by coupled rotations of the ReO₆ octahedra along the <111> direction. arxiv.org These rotational distortions alter the symmetry of the crystal, leading to the formation of lower-symmetry phases like monoclinic or rhombohedral structures.

Phase Transitions Under Extreme Conditions

The structural stability of rhenium oxides is significantly influenced by external conditions such as pressure and temperature. These external stimuli can induce reversible or irreversible phase transitions, altering the material's physical and chemical properties.

Pressure-Induced Structural Phase Transitions

Rhenium trioxide is well-known for undergoing a sequence of pressure-induced structural phase transitions at room temperature. aps.orgarxiv.orgarxiv.org While there are some discrepancies in the exact transition pressures reported across different studies, a general pathway of transitions has been identified. researchgate.netarxiv.org

High-pressure Raman scattering studies on single-crystal ReO₃ have identified phase transitions at approximately 0.6 GPa, 3 GPa, and 12.5 GPa. aps.org Other high-pressure x-ray diffraction studies have reported a transition from the initial cubic phase (Cubic I, Pm-3m) to a different cubic phase (Cubic II, Im-3) at around 0.5-0.72 GPa. aps.org Further compression leads to the formation of a monoclinic phase at about 3 GPa, which then transforms into a rhombohedral phase (Rhombohedral I) at pressures above 12 GPa. researchgate.netarxiv.org This rhombohedral-I phase has been observed to be stable in the pressure range of 12-39 GPa. arxiv.orgarxiv.org At even higher pressures, a transition to a second rhombohedral phase (Rhombohedral II) occurs. researchgate.netarxiv.org These transitions are primarily driven by the rotational instabilities of the ReO₆ octahedra. aps.orgresearchgate.net

Initial Phase (Space Group) Transition Pressure (GPa) Resulting Phase (Space Group)
Cubic I (Pm-3m)~0.5 - 0.6Cubic II (Im-3)
Cubic II (Im-3)~3Monoclinic (C2/c)
Monoclinic (C2/c)~6.7 - 12.5Rhombohedral I (R-3c)
Rhombohedral I (R-3c)~20.3 - 39Rhombohedral II (R-3c)

Note: Transition pressures can vary depending on experimental conditions and sample form (e.g., single crystal, nanocrystalline). aps.orgresearchgate.netarxiv.org

Temperature-Induced Structural Transitions

In contrast to the significant effect of pressure, temperature-induced structural transitions are not a common feature for metallic perovskite oxides like ReO₃. aps.org The cubic structure of ReO₃ is known to be stable over a wide temperature range, from low temperatures up to its decomposition point around 400 °C. nih.govdesy.de Investigations into the pressure-temperature phase diagram of ReO₃ show that the critical pressure for the initial phase transition decreases as the temperature is lowered. researchgate.net However, at atmospheric pressure, ReO₃ maintains its cubic structure without undergoing polymorphic transitions upon heating. nih.gov While some complex rhenium oxides, such as Sr₃Re₂O₉, do exhibit temperature-induced structural phase transitions, this is not a characteristic of the simple binary oxide, ReO₃. nih.gov

Defect Chemistry and Non-Stoichiometry in Rhenium Oxides

The functional properties of rhenium oxides are intricately linked to their defect chemistry and non-stoichiometric nature. These imperfections in the crystal lattice, particularly oxygen vacancies, play a crucial role in determining the material's electronic and structural characteristics.

Oxygen Vacancies and Their Influence on Electronic Properties

Oxygen vacancies are point defects that significantly influence the physical and chemical properties of transition metal oxides. aip.orghu-berlin.de In rhenium oxides, the creation of oxygen vacancies involves the removal of oxygen atoms from the lattice, which in turn affects the local electronic structure. This process is a complex solid-state redox reaction involving ionic defect dynamics and the transfer of electronic charges. biowings.eu The electrons that were previously bonded to the removed oxygen atom remain in the oxide, occupying defect states that are typically located within the bandgap of the material. biowings.eu

The presence of these vacancies can lead to a significant decrease in the work function of the material. For instance, first-principles density functional theory calculations have shown that controlling oxygen vacancies at the (001) surface of Rhenium Trioxide (ReO3) can tune its work function over a wide range, from 7 to 3 eV. aip.org This reduction in the work function is attributed to the change in the oxidation state of rhenium and the formation of electric dipoles at the surface. aip.org Consequently, the stability of the ReO3 surface decreases with an increasing concentration of oxygen vacancies. aip.org

The electronic properties of rhenium oxides are highly sensitive to their stoichiometry. For example, oxygen-deficient ReO3-x crystalline phases exhibit a reduction in symmetry from cubic to orthorhombic. nih.gov Even small deviations from the ideal stoichiometry can lead to substantial changes in conductivity. In some n-type oxides, an insulator-to-metal transition can be induced by just a few parts per million of oxygen vacancies. biowings.eu

Role of Defects in Material Behavior

The presence of defects can significantly distort the equilibrium arrangement of atoms. nih.govfrontiersin.org For instance, in ReO3, high static disorder of oxygen has been shown to diminish the material's negative thermal expansion (NTE) properties. escholarship.org This is because the oxygen disorder alters the antibonding band state, which reduces the Fermi pressure responsible for the structural rigidity. escholarship.org

Furthermore, defects play a critical role in the catalytic activity of rhenium oxides. The presence of oxygen vacancies at the surface is often a prerequisite for catalytic processes. nih.govfrontiersin.org The structure and dynamics of these near-surface oxygen vacancies and any excess charges are of particular importance for technological applications. nih.gov For example, as-deposited rhenium oxide thin films often have a defect-rich surface, which can influence their performance in various applications. arxiv.orgresearchgate.net

Ionic and Electronic Transport Properties

Rhenium oxides exhibit a range of interesting ionic and electronic transport properties, which are highly dependent on their crystal structure, defect chemistry, and the presence of intercalated species.

Oxide Ion Conductivity Mechanisms

While rhenium trioxide (ReO3) is primarily known for its high electronic conductivity, studies suggest it can also exhibit oxide ion conductivity, making it a potential mixed ionic-electronic conductor. rsc.org Density-functional-theory (DFT) calculations have been employed to investigate the behavior of point defects and their migration in the cubic perovskite-type structure of ReO3. rsc.org These calculations have determined the activation energies for the migration of various ions, including O²⁻. rsc.org

The open framework of the ReO3 structure, with its vacant A-site in the perovskite lattice, is believed to be beneficial for oxide-ion migration via a vacancy mechanism. rsc.orgnih.gov This open structure provides pathways for ionic diffusion. acs.org

In more complex bismuth rhenium oxides, such as Bi28Re2O49, high oxide ion conductivity has been observed. rsc.org This particular compound contains both tetrahedral ReO4⁻ and octahedral ReO6⁵⁻ species. The high oxide ion conductivity in this material may be related to the presence of these two different oxoanion species and the potential for O²⁻ ions to migrate between them. rsc.org

Protonic Conductivity in Intercalated Rhenium Oxides

The open cubic crystal structure of rhenium trioxide (ReO3) allows for the intercalation of hydrogen, which leads to the generation of disordered solid phases with protonic conductivity. semanticscholar.orgaip.org This process forms what are known as hydrogen bronzes (HxReO3). researchgate.net The intercalation of hydrogen modifies the host structure, leading to a local lowering of symmetry due to the tilting of the ReO6 octahedra. researchgate.net

Complex impedance measurements performed on defective ReO3 films support the hypothesis of mobile hydrogen ions within the material. researchgate.net This significant protonic conductivity makes these films suitable for applications as active layers in devices like asymmetric nematic liquid-crystalline cells. researchgate.net DFT calculations have also been used to determine the activation energies for proton migration in ReO3, suggesting that protons are highly mobile ions within this structure. rsc.org The Grotthuss mechanism is a likely pathway for proton migration in this system. rsc.org

Electronic Conductivity in Rhenium Oxide Thin Films

Rhenium trioxide (ReO3) is often referred to as a "covalent metal" due to its remarkably high electrical conductivity, which is comparable to that of pure metals like copper. nih.govarxiv.orgdesy.deacs.org This high conductivity is a result of the delocalized 5d electrons of rhenium. arxiv.orgdesy.de Single crystals of ReO3 exhibit metallic conductivity with a resistivity as low as 8.95 ± 0.03 × 10⁻⁶ Ω cm at 300°K. researchgate.net

The electrical properties of rhenium oxide thin films are strongly influenced by the deposition method and subsequent annealing conditions. desy.dedtic.mil Thin films can be produced by various techniques, including reactive DC magnetron sputtering and thermal evaporation. nih.govsemanticscholar.orgacs.orgdtic.mil

The resistivity of polycrystalline ReO3 thin films is generally higher than that of single crystals but still demonstrates metallic behavior. nih.govdtic.mil For instance, the resistivity of sputtered films can be on the order of 10⁻³ to 10⁻⁴ Ω cm. arxiv.orgdtic.mil Annealing of amorphous ReOx films is a common method to produce nanocrystalline single-phase ReO3 films with high conductivity. desy.de The conductivity of these films can be influenced by factors such as crystallite size, with electron scattering increasing as the crystal size decreases. desy.de

The table below summarizes the electrical resistivity of various rhenium oxide forms:

Material FormResistivity (Ω·m)Temperature (°C)Reference
Pure ReO₃ Bulk Crystals3.6 × 10⁻⁷ to 8 × 10⁻⁸Room Temperature nih.gov
ReO₃–3WO₃ Bulk Crystals3.4 × 10⁻⁵25 nih.gov
Pure ReO₃ Thin Films4.0 × 10⁻⁷250 nih.gov
Pure ReO₃ Thin Films1.3 × 10⁻⁵350 nih.gov
Polycrystalline ReO₃ Films4.0 × 10⁻⁵Room Temperature nih.gov

Formation of Solid Solutions and Heterostructures

The ability of rhenium oxides to form solid solutions and heterostructures is a critical aspect of their solid-state chemistry, enabling the tuning of properties for specific applications in advanced materials science. This section explores the formation of these complex structures, detailing the synthesis methods, resulting properties, and key research findings.

Rhenium Oxide-Based Solid Solutions

Solid solutions involving rhenium oxides are formed when atoms of another element are incorporated into the rhenium oxide crystal lattice, resulting in a new crystalline phase with modified properties. A notable example is the formation of solid solutions between rhenium trioxide (ReO₃) and tungsten trioxide (WO₃).

Rhenium trioxide is a metallic compound with high electrical conductivity, while tungsten trioxide is a wide-bandgap semiconductor. nih.gov Both possess perovskite-type crystal structures, which facilitates the formation of ReₓW₁₋ₓO₃ solid solutions. nih.gov The primary motivation for creating these solid solutions is to modulate the electronic and optical properties of the resulting material, which can be of significant academic and industrial interest. nih.gov

Synthesis and Properties of ReₓW₁₋ₓO₃ Solid Solutions

The synthesis of ReₓW₁₋ₓO₃ solid solutions has been achieved through various methods, each with its own advantages and limitations. High-pressure (65 kbar) and high-temperature (800–1100 °C) techniques have been used to produce bulk crystals. ornl.gov For instance, a ReO₃–3WO₃ crystal synthesized under these conditions exhibited an electrical resistivity of 3.4 × 10⁻⁵ Ωm at 25 °C. ornl.gov In contrast, pure ReO₃ bulk crystals have a much lower resistivity, in the range of 3.6 × 10⁻⁷ to 8 × 10⁻⁸ Ωm. ornl.gov

More recently, thin films of ReₓW₁₋ₓO₃ with a high rhenium content (>50%) have been successfully produced at moderate temperatures without the need for high pressures, using reactive DC magnetron sputtering followed by annealing in air at 450 °C. nih.gov This method offers a more controllable route to fine-tuning the material's characteristics.

First-principles density functional theory (DFT) calculations have been employed to model the crystallographic and electronic properties of ReₓW₁₋ₓO₃ solid solutions. These calculations predict metallic conductivity and a tetragonal distortion of the crystal lattice, which is in agreement with experimental results. nih.gov As the concentration of tungsten increases, a transition from a cubic to a tetragonal crystal structure is observed.

Below is an interactive data table summarizing the properties of ReₓW₁₋ₓO₃ solid solutions based on available research data.

Composition (x in ReₓW₁₋ₓO₃)Synthesis MethodCrystal StructureLattice Parameters (Å)Electrical Resistivity (Ωm)Reference
1.0 (Pure ReO₃)Bulk Crystal GrowthCubic (Pm3̅m)a = 3.7423.6 × 10⁻⁷ to 8 × 10⁻⁸ ornl.gov
~0.75 (ReO₃–3WO₃)High Pressure/High TemperatureNot specifiedNot specified3.4 × 10⁻⁵ ornl.gov
Various (x > 0.5)Reactive DC Magnetron SputteringTetragonal (P4/nmm)a = 5.274–5.313, c = 3.748–3.753Varies with composition nih.gov

Lanthanide Rhenium Oxide Solid Solutions

Another important class of solid solutions involves the combination of rhenium oxides with lanthanide oxides. The synthesis of these ternary metal oxides has been explored under high-temperature hydrothermal conditions (650 °C/200 MPa). nsf.gov The resulting product distribution is highly dependent on the size of the lanthanide ion. ornl.govnsf.gov

For example, reactions of various lanthanide oxides with ReO₂ have yielded a range of compounds with different stoichiometries and crystal structures. ornl.govnsf.gov The synthesis of new members of the Ln₂ReO₅ series with larger lanthanides like Praseodymium (Pr) and Neodymium (Nd) has helped to pinpoint structural transition points. nsf.gov With moderately sized lanthanides such as Gadolinium (Gd) and Terbium (Tb), a new monoclinic polymorph of Ln₃ReO₇ was obtained. nsf.gov For the smallest lanthanides like Ytterbium (Yb) and Lutetium (Lu), the Ln₆ReO₁₂ composition has been characterized. nsf.gov These studies demonstrate the rich structural chemistry of lanthanide-rhenium-oxygen systems.

Rhenium Oxide-Based Heterostructures

Heterostructures are formed at the interface of two different materials, leading to unique properties that are not present in the individual components. Rhenium oxides are promising materials for the creation of heterostructures due to their diverse electronic properties.

Heterostructures for Catalysis

A significant area of research for rhenium oxide heterostructures is in catalysis. By supporting rhenium oxide on various substrates, it is possible to create highly dispersed and active catalytic sites. The interaction between the surface rhenium oxide species and the support material plays a crucial role in the catalytic activity.

For instance, when rhenium oxide is supported on alumina (B75360) (Al₂O₃) or titania (TiO₂), it forms well-dispersed surface species. The reducibility of these surface rhenium oxide species is strongly dependent on the support, with those on TiO₂ being more reducible than those on Al₂O₃.

The following table summarizes research on rhenium oxide-based heterostructures for catalytic applications.

Heterostructure SystemSynthesis MethodApplicationKey Research FindingsReference
ReOₓ on Al₂O₃/TiO₂Incipient Wetness ImpregnationGeneral CatalysisForms well-dispersed surface species; reducibility depends on the support material.
ReS₂/ReO₃Wet Chemical Synthesis and AnnealingHydrogen Evolution Reaction (HER)Formation of a semiconductor-metal heterostructure boosts electrocatalytic performance. researchgate.net
ReS₂/ReO₂Vortex Flow Chemical Vapor DepositionHydrogen Evolution Reaction (HER)Metal-semiconductor heterojunction arrays exhibit outstanding HER activity and stability. researchgate.net

Heterostructures for Electronics

The unique electronic properties of rhenium oxides, particularly the metallic nature of ReO₃, make them suitable for applications in electronic devices. The formation of heterostructures with other materials, such as graphene, can be used to engineer the electronic properties of the interface.

For example, the deposition of rhenium heptoxide (Re₂O₇) on graphene has been shown to increase the work function of graphene by up to 1.3 eV, making it a suitable transparent anode for organic light-emitting diodes (OLEDs). arxiv.org The growth of rhenium oxide on graphene is cluster-like, and this modification does not induce significant defects in the graphene lattice. researchgate.net

Theoretical studies on WO₃/ReO₃ heterostructures have also been conducted to understand the reactivity of their surfaces for potential applications in catalysis and electronics. nih.gov

Advanced Computational Modeling in Rhenium Oxide Research

Quantum Mechanical Approaches (e.g., Ab Initio Calculations)

Quantum mechanical methods, particularly those based on first-principles or ab initio calculations, are foundational to modern computational materials research. These techniques solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties without prior experimental input. Density Functional Theory (DFT) is a prominent method in this category, widely used for its balance of accuracy and computational feasibility.

Ab initio calculations are highly effective at predicting the stable crystal structures of rhenium oxides. By calculating the total energy for various atomic arrangements, researchers can identify the most energetically favorable (and therefore most stable) structure.

Computational studies have successfully reproduced the experimentally known crystal structures of common rhenium oxides, such as the monoclinic structure of Rhenium(IV) oxide (ReO2), the cubic perovskite-type structure of Rhenium(VI) oxide (ReO3), and the complex polymeric structure of Rhenium(VII) oxide (Re2O7). researchgate.net For instance, calculations for Re2O7 have accurately replicated the experimental crystal structure to within a few percent. researchgate.netosti.gov These models have also elucidated the bonding characteristics, such as the preference for a linear metal-oxygen-metal bridge in the molecular form of Re2O7, which is attributed to the increasing ionic character of the Re-O bonds. researchgate.netresearchgate.netosti.gov

DFT calculations have also been employed to investigate the structure of gas-phase rhenium oxide clusters. For ReO3 clusters, a planar D3h structure is predicted as the ground state for the anion, while the neutral cluster adopts a non-planar C3v pyramidal structure. wpmucdn.com Such studies provide insight into the fundamental structures of these compounds at the molecular level.

Furthermore, computational models can explain structural preferences. For example, electronic band-structure calculations have been used to analyze why ReO3 adopts its specific structure over alternatives like the skutterudite (B1172440) structure, linking the preference to the high electronegativity of oxygen. psu.edu

Table 1: Computationally Predicted vs. Experimental Structural Data for Rhenium Oxides

Compound Computational Method Predicted Parameter Calculated Value Experimental Value
Re2O7 DFT (PBE-D3) Crystal Structure Accurately reproduced Matches experiment within a few percent researchgate.netosti.gov
ReO3 DFT Ground State Geometry (Neutral Cluster) C3v (pyramidal) wpmucdn.com N/A (Gas-phase cluster)
ReO3⁻ DFT Ground State Geometry (Anion Cluster) D3h (planar) wpmucdn.com N/A (Gas-phase cluster)

This table provides a summary of findings from computational studies on the structural properties of rhenium oxides.

The electronic properties of materials, which determine their electrical conductivity and optical behavior, can be thoroughly investigated using quantum mechanical calculations. These methods compute the electronic band structure (the ranges of energy that an electron may have) and the density of states (DOS), which describes the number of states available at each energy level.

For Rhenium(VI) oxide (ReO3), a material known for its remarkably high electrical conductivity comparable to that of silver, band structure calculations correctly predict its metallic nature. researchgate.netacs.org These calculations show that the Fermi level—the energy separating occupied and unoccupied electron states—lies within the conduction band, which is primarily composed of rhenium 5d states. researchgate.net State-of-the-art calculations using hybrid functionals have been shown to provide an accurate description of the electronic states, successfully matching experimental data from photoelectron spectroscopy. aps.orgnsrrc.org.twresearchgate.net The use of hybrid functionals improves the positioning of the oxygen 2p bands relative to the Fermi level, correcting discrepancies found with standard approximations like the Generalized Gradient Approximation (GGA). aps.orgnsrrc.org.tw

In the case of Rhenium(VII) oxide (Re2O7), analysis of the band structure and DOS reveals insights into its bonding. researchgate.netosti.gov DFT+U simulations, which add an on-site Coulomb interaction term (U) to better treat correlated electrons, have been used to refine band gap predictions, showing that standard DFT methods can underestimate the band gap by approximately 0.2 eV due to the under-correlation of the metal d conducting states. researchgate.netosti.govosti.gov First-principles calculations have also been performed on mixed ReO3–WO3 solid solutions, predicting metallic conductivity in agreement with experimental results. acs.org

Table 2: Key Findings from Electronic Structure Calculations of Rhenium Oxides

Compound Computational Approach Key Finding
ReO3 DFT (GGA, Hybrid Functionals) Confirmed metallic character; hybrid functionals provide better agreement with experimental spectra. aps.orgnsrrc.org.twresearchgate.net
ReO3 LCAO (B3PW) Fermi level is ~2.3 eV above the bottom of the conduction band, which is mostly composed of Re 5d states. researchgate.net
Re2O7 DFT+U Standard DFT (PBE-D3) underpredicts the band gap by ~0.2 eV. researchgate.netosti.govosti.gov

This table summarizes significant results from the computational investigation of the electronic properties of rhenium oxides.

While many simple rhenium oxides are not magnetic, computational methods are crucial for exploring the magnetic properties of more complex rhenium-containing compounds, such as certain coordination complexes and perovskites. Ab initio calculations can predict magnetic ground states, magnetic moments, and phenomena like zero-field splitting (ZFS), which arises from spin-orbit coupling.

For example, high-level ab initio calculations (SOC-CASSCF/NEVPT2) on a rhenium(IV) complex revealed a triplet ground state with a mixed-valence character. researchgate.net The calculations successfully described the temperature dependence of the magnetic susceptibility, which was characterized by an anomalously large ZFS due to the significant spin-orbit coupling of the heavy rhenium atom. researchgate.netacs.org Similar computational studies on rhenium complexes with iminoxolene ligands also found a triplet ground state with a high positive ZFS parameter, which was in quantitative agreement with magnetic measurements. chemrxiv.org

In the study of double perovskites like Ba2NiReO6, which contain two magnetic sublattices, DFT calculations have been used to determine the electronic and magnetic structure. tandfonline.com These calculations found that the compound exhibits half-metallic behavior (meaning it is metallic for one spin direction and insulating for the other) when spin-orbit coupling (SOC) is not included, but becomes fully metallic when SOC is considered. The total magnetic moment was calculated to be 1 μB, indicating that such materials could be candidates for spintronic applications. tandfonline.com

Molecular Dynamics Simulations for Dynamic Processes

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to model the movement of atoms over time. This allows for the study of dynamic processes such as diffusion and phase transitions.

Ab initio molecular dynamics (AIMD) is a powerful technique that combines the accuracy of quantum mechanical force calculations with classical molecular dynamics. rsc.org This allows for the simulation of atomic motion without relying on pre-parameterized force fields, making it ideal for studying complex processes like ion migration in solid-state ion conductors.

AIMD simulations have been instrumental in elucidating the mechanism of oxide ion conductivity in bismuth rhenium oxides, such as Bi28Re2O49. core.ac.ukworktribe.com These simulations revealed that the ability of rhenium to support variable coordination numbers (four, five, and six-fold coordination) is crucial. core.ac.ukresearchgate.net This flexibility provides a "self-doping" mechanism where oxygen atoms are exchanged between the Bi-O sublattice and the Re-O sublattice. This process creates oxygen vacancies in the fluorite-like Bi-O sublattice, which are essential for ion hopping, and simultaneously increases the average coordination number of rhenium. core.ac.ukworktribe.com AIMD simulations can trace the pathways of individual ions, showing that all three unique oxygen sites in the Bi-O sublattice participate in the migration process, facilitating both the exchange between ReOx groups and vacancy-hopping diffusion. worktribe.com

Simulation of Spectroscopic Signatures

Computational modeling is widely used to simulate various types of spectra, which provides a direct link between theoretical models and experimental measurements. By comparing simulated and experimental spectra, researchers can validate their structural and electronic models.

For instance, DFT calculations have been used to simulate X-ray Absorption Near-Edge Structure (XANES) spectra for a series of rhenium oxide compounds. researchgate.net These simulations, when compared with experimental data at the Re L1 and L3 edges, allow for a concomitant understanding of both the oxidation state and the local symmetry of the rhenium atoms. researchgate.netrsc.org The studies found that a good agreement between theory and experiment requires careful selection of the computational parameters, such as the size of the atomic cluster used in the simulation. researchgate.net

Similarly, DFT calculations have been used to interpret the results of Raman spectroscopy. In a study of the hydration of Re2O7, ab initio modeling was used to confirm the spectral assignments of the intermediate adduct, Re2O7·2H2O. nih.gov The simulations helped identify a remarkable new Raman line at 881 cm⁻¹ corresponding to a collective vibration of bridging and terminal Re-O bonds, confirming the structural transition from the parent Re2O7. nih.gov

Emerging Applications and Future Research Directions in Rhenium Oxide Chemistry

Integration in Advanced Electronic Devices

Rhenium oxides are gaining attention in the microelectronics industry due to their diverse electrical characteristics, which range from metallic conductivity to dielectric behavior. google.com This versatility makes them suitable for a wide array of applications within semiconductor devices.

Rhenium trioxide (ReO₃), for instance, exhibits remarkably low electrical resistivity, a property that makes it a candidate for use as interconnects, barrier layers, and gate electrodes in integrated circuits. google.com Its metallic nature is unusual for an oxide and is a key area of research. In contrast, rhenium(VII) oxide (Re₂O₇) possesses dielectric properties, making it potentially useful in capacitor structures and within Dynamic Random-Access Memory (DRAM) devices. google.com Rhenium dioxide (ReO₂) is another oxide with conductive properties being explored for electronic applications. americanelements.com

The integration of these materials into complex three-dimensional structures is being facilitated by advanced deposition techniques, such as cyclical deposition processes and chemical vapor deposition (CVD). google.com These methods allow for precise control over film thickness and composition, which is critical for manufacturing modern semiconductor devices. Research is focused on optimizing these processes to selectively deposit specific rhenium oxides and to control their oxidation states for desired functionalities, such as filling high-aspect-ratio trench structures. google.com The ability to use certain rhenium oxides, like Re₂O₇, as a source material for CVD highlights a practical pathway to their incorporation in thin-film applications. google.com

Table 1: Potential Applications of Rhenium Oxides in Electronic Devices

Rhenium Oxide CompoundKey Electrical PropertyPotential Application(s) in Semiconductor Devices
Rhenium Trioxide (ReO₃)Very Low ResistivityInterconnects, Barrier Layers, Schottky Devices, Gate Electrodes. google.com
Rhenium(VII) Oxide (Re₂O₇)DielectricCapacitors, DRAM Devices. google.com
Rhenium(IV) Oxide (ReO₂)ConductiveElectrodes, Doping. google.comamericanelements.com

This table summarizes the diverse roles different rhenium oxides can play in advanced electronic components based on their distinct electrical characteristics.

Rhenium Oxides in Liquid Crystal Cells

The unique combination of high electronic conductivity and protonic conductivity in rhenium trioxide (ReO₃) has led to its investigation in optoelectronic applications, specifically in liquid crystal cells. iaea.orgtandfonline.com Thin films of ReO₃ are being tested as active layers within asymmetric nematic liquid crystal devices. researchgate.nettandfonline.com

The operating principle relies on the open cubic crystal structure of ReO₃, which allows for the intercalation of hydrogen ions (protons). iaea.orgresearchgate.net This process generates disordered solid phases (HₓReO₃) that exhibit significant protonic conductivity. tandfonline.comtandfonline.com When a ReO₃ film is used as an electrode in a liquid crystal cell, this ionic conductivity, combined with its inherent electronic conductivity, allows the device to rectify its electro-optical response. iaea.orgtandfonline.com This means the cell's optical state responds differently depending on the polarity of the applied voltage, a behavior not typically seen in standard cells.

Research has demonstrated that ReO₃ films can be produced by methods like thermal evaporation or reactive magnetron sputtering. iaea.orgresearchgate.net These films, when integrated into an asymmetric cell configuration—typically with a standard indium tin oxide (ITO) electrode on the opposing side—show a rectifying capability similar to that of the more well-known tungsten trioxide (WO₃). tandfonline.comtandfonline.com This effect is attributed to the movement of mobile hydrogen ions within the defective oxide film. tandfonline.com Future work in this area may focus on optimizing the film deposition process to enhance this rectifying behavior and improve the stability and switching characteristics of the liquid crystal cells.

Future Directions in Catalysis Research

The catalytic prowess of rhenium and its oxides is well-established, but future research is aimed at overcoming current limitations and expanding their application scope. A key focus is on enhancing catalyst stability and developing more efficient and selective systems for green chemistry and energy applications. rsc.orgtum.de

One of the major challenges in using rhenium-based catalysts, particularly in liquid-phase reactions like biomass conversion, is the leaching of the active Re species from the support material. rsc.org Future research will likely concentrate on developing more robust anchoring strategies for rhenium oxides on supports like zeolites. ucr.edu This involves understanding the interaction between the ReOₓ species and the support's acid sites to create more stable and highly dispersed catalysts. ucr.edu

In the realm of sustainable energy, rhenium oxides are being explored as cost-effective electrocatalysts for the hydrogen evolution reaction (HER) in water splitting. uchile.clacs.org While precious metals like platinum are currently the benchmark, rhenium-based materials are promising alternatives. nih.gov Future work will involve designing novel rhenium oxide nanostructures and composites to lower the overpotential required for hydrogen production and to improve their stability, especially in harsh acidic environments. acs.orgnih.gov The electrocatalytic behavior is known to vary with the morphology and relative abundance of the different oxidized rhenium species (ReO₂, ReO₃, HReO₄) in the electrodeposits, a factor that requires further systematic investigation. uchile.cl

Furthermore, the field of organorhenium oxide catalysis continues to expand. rsc.org Compounds like methyltrioxorhenium have shown remarkable activity in oxidation reactions. The future direction points towards synthesizing new organometallic derivatives with tailored electronic and steric properties to control selectivity in complex chemical transformations, such as the conversion of polyols from biomass into value-added chemicals. rsc.org

Table 2: Research Focus Areas in Rhenium Oxide Catalysis

Research AreaObjectiveKey ChallengesFuture Approach
Heterogeneous Catalysis Improve catalyst performance for biomass conversion.Leaching of active Re species; catalyst deactivation. rsc.orgDevelop robust anchoring on supports like 2D zeolites; understand ReOₓ-support interactions. ucr.edu
Electrocatalysis Develop efficient, low-cost catalysts for water splitting (HER).Catalyst stability in acidic media; high overpotentials. acs.orgnih.govSynthesize novel nanostructures; control morphology and oxidation state of electrodeposited oxides. uchile.cl
Organometallic Catalysis Enhance selectivity and activity for fine chemical synthesis.Understanding reaction mechanisms; catalyst recovery.Design and synthesize new organorhenium oxide complexes with tailored ligands. rsc.org

This table outlines the key future directions, objectives, and challenges in the field of rhenium oxide catalysis.

Exploration of New Rhenium Oxide Compositions and Architectures

A significant frontier in rhenium chemistry is the design and synthesis of entirely new rhenium oxide-based materials with novel structures and tailored properties. This exploration moves beyond simple oxides to complex compositions and architectures, including nanostructures, mixed-metal oxides, and hybrid materials.

Researchers are actively creating rhenium oxide nanomaterials, such as nanoparticles and nanosheets, to leverage their high surface area and quantum confinement effects. nanorh.comresearchgate.net For example, mixed-valence rhenium oxide (MVReO) nanoparticles have been synthesized that exhibit localized surface plasmon resonances (LSPRs), a property typically associated with noble metals. researchgate.net These plasmonic nanoparticles can be converted into hydrogen rhenium bronze (HₓReO₃) nanosheets, which show enhanced light-harvesting capabilities. This opens up new avenues in photocatalysis, where these materials could be used to drive chemical reactions with light, for instance, in plasmon-enhanced hydrogen production from water. researchgate.net

The development of new reagent compositions and methods for processing rhenium-containing ores also points towards new chemical systems. mdpi.com While focused on extraction, this research fundamentally involves creating new chemical interactions and compounds, such as the DTM–Re complex, which could inspire the design of new materials with selective metal-binding properties. mdpi.com

Furthermore, the creation of mixed-oxide systems, for instance by forming solid solutions of rhenium trioxide and tungsten trioxide (ReₓW₁₋ₓO₃), is a promising strategy. researchgate.net Given that ReO₃ is a "covalent metal" and WO₃ is a wide-bandgap semiconductor, their solid solutions could offer a tunable range of electronic and optical properties, potentially leading to new materials for sensors, electrochromic devices, and other advanced applications. researchgate.net The future in this area lies in gaining precise control over the composition, crystal structure, and morphology of these new architectures to unlock unprecedented functionalities.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing rhenium oxides (e.g., ReO₃, ReO₄⁻) with controlled stoichiometry and crystallinity?

  • Methodological Answer : Solid-state synthesis under controlled oxygen partial pressure or hydrothermal methods at elevated temperatures (150–300°C) are commonly used. Key parameters include precursor purity (e.g., Re metal or Re₂O₇), reaction time, and quenching protocols to stabilize metastable phases. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity . For mixed-valence systems, redox titrations coupled with X-ray photoelectron spectroscopy (XPS) can validate stoichiometry .

Q. How can researchers distinguish between rhenium oxide polymorphs using spectroscopic and crystallographic techniques?

  • Methodological Answer : Pairing XRD with Raman spectroscopy resolves structural differences: ReO₃ exhibits a cubic perovskite structure (Raman peaks at ~500 cm⁻¹ for Re–O stretching), while ReO₄⁻ shows tetrahedral symmetry (distinct ν₁ symmetric stretch at ~900 cm⁻¹). Synchrotron-based X-ray absorption near-edge structure (XANES) at the Re L₃-edge can differentiate oxidation states (e.g., Re⁴⁺ vs. Re⁶⁺) . For crystallographic refinement, SHELX software is recommended to model anisotropic displacement parameters and validate atomic positions .

Advanced Research Questions

Q. How can density-functional theory (DFT) address discrepancies in reported electronic properties of rhenium oxides?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in modeling Re–O bonding and bandgap predictions . Basis sets like 6-31G* for oxygen and relativistic pseudopotentials for rhenium account for spin-orbit coupling effects. Validate computational results against experimental UV-Vis and photoelectron spectroscopy data to resolve contradictions in conductivity or optical absorption profiles .

Q. What strategies resolve conflicting thermodynamic data for rhenium oxide formation enthalpies?

  • Methodological Answer : Calorimetric measurements under inert atmospheres (e.g., using drop calorimetry) minimize oxidation artifacts. Cross-validate with computed Gibbs free energies via DFT-coupled phonon calculations. For metastable phases, use high-pressure diamond anvil cells to replicate synthesis conditions and compare with in-situ XRD data .

Q. How can in-situ spectroscopic techniques elucidate reaction mechanisms in rhenium oxide-catalyzed oxidation reactions?

  • Methodological Answer : Operando Raman spectroscopy coupled with mass spectrometry tracks intermediate species (e.g., peroxo or superoxo complexes) during catalytic cycles. Isotopic labeling (¹⁸O₂) combined with kinetic isotope effect (KIE) studies identifies rate-determining steps. For surface-sensitive insights, employ ambient-pressure XPS to monitor Re oxidation state changes under reactive gas flows .

Q. What advanced synthesis approaches enable the stabilization of high-energy rhenium oxide phases?

  • Methodological Answer : Use chemical vapor deposition (CVD) with organorhenium precursors (e.g., Re₂(CO)₁₀) to deposit thin films at low temperatures, minimizing phase transitions. For bulk metastable phases, employ high-pressure (5–10 GPa) multi-anvil presses with oxide precursors. Templated synthesis using mesoporous silica scaffolds can isolate nanosized ReO₃ clusters, characterized via transmission electron microscopy (TEM) and electron energy loss spectroscopy (EELS) .

Q. How do mixed-valence rhenium oxides challenge conventional models of charge transport, and what methods validate their electronic behavior?

  • Methodological Answer : Mott insulator-to-metal transitions in ReO₃ derivatives require temperature-dependent resistivity measurements paired with Hall effect studies. Neutron diffraction can detect subtle oxygen vacancy ordering that influences carrier mobility. For computational modeling, DFT+U calculations with Hubbard corrections (U = 3–5 eV for Re 5d orbitals) reconcile discrepancies between predicted and observed conductivity .

Methodological Best Practices

  • Data Reproducibility : Document synthesis conditions (e.g., oxygen partial pressure, cooling rates) and instrument calibration details (e.g., XRD angle alignment) to enable replication .
  • Literature Review : Use Web of Science to track citations of foundational studies (e.g., Becke’s DFT work , SHELX applications ) and identify gaps in thermodynamic or structural data .
  • Ethical Reporting : Adhere to the ARRIVE guidelines for experimental detail, including statistical variability (e.g., SD/SE in lattice parameters) and raw data deposition in crystallographic databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.